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Core Science & Biosynthesis

Foundational

The DL-Threo-3-Phenylserine Hydrate Scaffold: A Technical Whitepaper on Biocatalysis and Pharmacological Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary DL-threo-3-phenylserine hydrate is a synthetic β-hydroxy a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

DL-threo-3-phenylserine hydrate is a synthetic β-hydroxy amino acid derivative characterized by two distinct chiral centers at the α and β carbons. Supplied primarily as a racemic mixture of the threo diastereomer in its hydrated form, this compound is a highly versatile building block in both biocatalysis and medicinal chemistry. It serves as a primary substrate for profiling PLP-dependent enzymes—specifically phenylserine aldolases and serine hydroxymethyltransferases (SHMT)—and acts as the foundational structural template for the synthesis of catecholamine prodrugs, such as Droxidopa, as well as novel macrocyclic antibiotics and antimicrobial peptides 1[1].

This whitepaper deconstructs the physicochemical properties, enzymatic pathways, pharmacological relevance, and validated experimental workflows associated with DL-threo-3-phenylserine hydrate.

Physicochemical Profile & Quantitative Data

Understanding the structural and thermodynamic properties of DL-threo-3-phenylserine hydrate is critical for optimizing solvent systems in solid-phase peptide synthesis (SPPS) and calculating precise molarities for enzymatic assays.

Table 1: Core Physicochemical Properties

Property Specification / Value
IUPAC Name (2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
CAS Registry Number 207605-47-8 (Hydrate) / 69-96-5 (Anhydrous)
Molecular Formula C9H11NO3 · H2O
Molar Mass 199.20 g/mol
Topological Polar Surface Area 84.6 Ų

| Stereochemistry | Racemic mixture of threo enantiomers |

Data sourced from authoritative chemical databases[1].

Mechanistic Biochemistry: The Aldolase Cleavage Pathway

In biocatalysis, DL-threo-3-phenylserine is the gold-standard substrate for isolating and characterizing novel aldolases. Enzymes such as L-threo-3-phenylserine benzaldehyde-lyase (EC 4.1.2.26) and Serine Hydroxymethyltransferase (SHMT) catalyze the reversible, stereospecific retro-aldol cleavage of this compound into benzaldehyde and glycine 2[2].

The mechanism is strictly dependent on the cofactor Pyridoxal 5'-phosphate (PLP) . PLP forms a Schiff base with the α-amino group of phenylserine, acting as an electrophilic electron sink. This stabilizes the carbanion intermediate generated during the cleavage of the Cα-Cβ bond, dictating the reaction's high thermodynamic efficiency[2].

EnzymaticCleavage A DL-threo-3-phenylserine (Hydrate) B Phenylserine Aldolase (PLP Cofactor, pH 8.5) A->B Substrate Binding C Benzaldehyde (Volatile Product) B->C Retro-aldol Cleavage D Glycine (Amino Acid) B->D Retro-aldol Cleavage

PLP-dependent enzymatic cleavage of DL-threo-3-phenylserine into benzaldehyde and glycine.

Table 2: Kinetic Parameters of Recombinant SHMT (ApSHMT) for DL-threo-3-phenylserine

Kinetic Parameter Value Biological Condition / Causality
K_m (Michaelis Constant) 0.183 mM High substrate affinity due to hydrophobic active site pocket.
V_max (Maximal Velocity) 3522 nmol/min/mg Rapid turnover facilitated by optimal PLP positioning.
Optimal pH 8.5 – 9.0 Ensures optimal ionization of catalytic residues (Lys/Tyr).

| Optimal Temperature | 30 °C | Prevents thermal denaturation of the hexameric protein structure. |

Kinetic data derived from recombinant expression studies in E. coli3[3].

Pharmacological Significance: The Droxidopa Connection

Beyond in vitro biocatalysis, the phenylserine scaffold is a critical structural precursor in neuropharmacology. It serves as the developmental backbone for Droxidopa (L-DOPS) , chemically known as L-threo-3,4-dihydroxyphenylserine 4[4].

While DL-threo-3-phenylserine lacks the catechol hydroxyl groups, synthetic aromatic hydroxylation and stereoselective resolution yield Droxidopa. Droxidopa is clinically administered to treat neurogenic orthostatic hypotension. Its mechanism relies on crossing the blood-brain barrier, where it undergoes stereospecific decarboxylation by endogenous DOPA decarboxylase to directly replenish norepinephrine levels[4].

DroxidopaPathway A Phenylserine Scaffold (DL-threo form) B Catechol Synthesis (Aromatic Hydroxylation) A->B Structural Derivation C Droxidopa (L-DOPS) (L-threo-3,4-dihydroxyphenylserine) B->C Stereoselective Isolation D DOPA Decarboxylase (In vivo Metabolism) C->D Oral Administration E Norepinephrine (Active Neurotransmitter) D->E Decarboxylation (-CO2)

Pharmacological evolution of the phenylserine scaffold into Droxidopa and Norepinephrine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in explicit chemical causality.

Protocol A: In Vitro Enzymatic Cleavage Assay (Aldolase/SHMT)

This assay quantifies the retro-aldol cleavage of DL-threo-3-phenylserine into benzaldehyde.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.5.

    • Causality: Phenylserine aldolases exhibit maximal activity at pH 8.5, which ensures the optimal ionization state of the catalytic lysine residue required for Schiff base formation[2].

  • Reaction Assembly: Combine 0.2% DL-threo-3-phenylserine hydrate, 10 nmol of Pyridoxal 5'-phosphate (PLP), and the purified enzyme in a final volume of 0.5 mL.

    • Causality: PLP is the mandatory cofactor; without it, the enzyme cannot stabilize the carbanion intermediate, rendering cleavage impossible[3].

  • Internal Validation (Negative Control): Run a parallel reaction using heat-denatured enzyme (boiled for 10 mins).

    • Causality: This establishes the baseline for non-enzymatic hydrolysis, proving that any detected benzaldehyde in the active sample is strictly the result of biocatalysis.

  • Incubation & Quenching: Incubate at 30 °C for 10 minutes, then rapidly add 0.5 mL of 1 M HCl.

    • Causality: The strong acid instantly protonates and denatures the hexameric enzyme, freezing the reaction kinetics for accurate time-point analysis[3].

  • Derivatization & Detection: Add 2,4-dinitrophenylhydrazine (DNPH) to the quenched mixture.

    • Causality: Benzaldehyde is highly volatile and difficult to quantify via standard UV. DNPH reacts with the aldehyde to form a stable hydrazone complex that absorbs strongly at 360 nm, allowing for precise HPLC quantification[3].

Protocol B: N-Boc Protection for Peptide Synthesis

When incorporating DL-threo-3-phenylserine into macrocyclic antibiotics (e.g., GE 2270 A analogs), the reactive α-amino group must be temporarily masked5[5].

  • Solvent Solubilization: Dissolve 50 mmol of DL-threo-3-phenylserine hydrate in 150 mL of distilled water.

    • Causality: The hydrate form is highly polar; water ensures complete dissolution of the zwitterionic amino acid.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 63.7 mmol) and Triethylamine (Et₃N, 63.7 mmol) dissolved in 150 mL of dioxane under ice cooling.

    • Causality: Et₃N acts as a non-nucleophilic base, deprotonating the α-amino group to enhance its nucleophilicity toward the Boc anhydride. The water/dioxane biphasic system ensures both the polar amino acid and the hydrophobic Boc₂O remain miscible[5].

  • Internal Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

    • Causality: Unreacted phenylserine contains a primary amine that stains purple. A negative (colorless) Ninhydrin stain instantly validates the complete conversion to the N-Boc-protected derivative before proceeding to workup.

  • Acidic Workup: Wash the mixture with diethyl ether, then acidify the aqueous layer to pH 3 using citric acid. Extract with Ethyl Acetate (EtOAc).

    • Causality: Citric acid is a mild acid that protonates the carboxylate of the N-Boc-phenylserine, driving it into the organic (EtOAc) phase. Unlike HCl, citric acid is not strong enough to prematurely cleave the acid-sensitive Boc protecting group[5].

References

  • PubChem. "Dl-Threo-3-Phenylserine Hydrate | C9H13NO4 | CID 53470811". National Institutes of Health (NIH). URL:[Link]

  • Misono, H., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied and Environmental Microbiology, NIH. URL:[Link]

  • Waditee-Sirisattha, R., et al. "Overexpression of serine hydroxymethyltransferase from halotolerant cyanobacterium in Escherichia coli results in increased accumulation of choline precursors." FEMS Microbiology Letters, Oxford Academic. URL:[Link]

  • Okumura, K., et al. "Convenient Synthesis of the Central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)- pyridine Skeleton of a Macrocyclic Antibiotic, GE 2270 A." Bulletin of the Chemical Society of Japan, Oxford Academic. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to DL-Threo-3-Phenylserine Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-threo-3-phenylserine hydrate, a key synthetic intermediate with significant applications in the pharmaceutical industry. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of DL-threo-3-phenylserine hydrate, a key synthetic intermediate with significant applications in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and biological relevance, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of DL-threo-3-Phenylserine Hydrate in Synthetic Chemistry

DL-threo-3-phenylserine is a non-proteinogenic β-hydroxy-α-amino acid. Its hydrated form is a stable, crystalline powder that serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[1] The presence of two stereocenters, at the α- and β-carbon atoms, results in four possible stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The precise control of this stereochemistry is paramount in drug synthesis, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. DL-threo-3-phenylserine hydrate, as a racemic mixture of the D-threo and L-threo enantiomers, is a common starting material for the stereoselective synthesis of more complex molecules, notably as a precursor to antibiotics such as florfenicol and thiamphenicol.[2]

Chemical Structure and Physicochemical Properties

The systematic IUPAC name for DL-threo-3-phenylserine is (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid. The "threo" designation indicates the relative configuration of the two chiral centers, which can be visualized in a Fischer projection with similar substituents on opposite sides. The hydrate form incorporates water molecules into its crystal lattice.

Below is a table summarizing the key physicochemical properties of DL-threo-3-phenylserine hydrate.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₄[3]
Molecular Weight 199.20 g/mol [3]
CAS Number 207605-47-8 (hydrate), 69-96-5 (anhydrous)[4][5]
Appearance White crystalline powder[1]
Melting Point 186 °C (decomposes)[6]
Solubility Soluble in water.[1]
pKa (Strongest Acidic) ~2.16[7]
pKa (Strongest Basic) ~8.88[7]

Synthesis and Stereochemical Control

The synthesis of DL-threo-3-phenylserine can be achieved through both chemical and enzymatic routes. The choice of method is often dictated by the desired stereochemical purity and scalability.

Chemical Synthesis

A common chemical approach involves the aldol condensation of a glycine derivative with benzaldehyde. This method typically produces a mixture of threo and erythro isomers, requiring subsequent separation or stereoselective reaction conditions to isolate the desired threo form.

cluster_synthesis Chemical Synthesis A Glycine + Benzaldehyde B Base-Catalyzed Aldol Condensation A->B C Mixture of DL-threo and DL-erythro Phenylserine B->C D Isomer Separation (e.g., Fractional Crystallization) C->D E DL-threo-3-Phenylserine D->E

Caption: A generalized workflow for the chemical synthesis of DL-threo-3-phenylserine.

This protocol describes a general method for the synthesis of DL-threo-3-phenylserine via an aldol condensation reaction.

Materials:

  • Glycine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • Add benzaldehyde to the solution and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, which will be a mixture of threo and erythro isomers.

  • Wash the precipitate with cold water and then diethyl ether to remove unreacted benzaldehyde.

  • The separation of the threo isomer from the erythro isomer can be achieved by fractional crystallization from hot water or ethanol, exploiting the differential solubilities of the two isomers. The threo isomer is generally less soluble.

  • Collect the crystalline DL-threo-3-phenylserine and dry under vacuum.

Enzymatic Synthesis and Resolution

Enzymatic methods offer high stereoselectivity and are increasingly favored for the synthesis of chiral amino acids. Aldolases, particularly threonine aldolases and phenylserine aldolases, are key enzymes in this process.[8][9] These enzymes can catalyze the stereoselective condensation of glycine and benzaldehyde to produce a specific stereoisomer of phenylserine.

Alternatively, a racemic mixture of DL-threo-3-phenylserine can be resolved into its constituent enantiomers using stereoselective enzymes. For instance, a D-threonine aldolase can be used to selectively degrade the D-enantiomer, allowing for the isolation of the L-enantiomer.[2]

cluster_resolution Enzymatic Resolution A DL-threo-3-Phenylserine B Incubation with D-threonine aldolase A->B C Selective degradation of D-threo-3-phenylserine B->C D Separation C->D E L-threo-3-Phenylserine D->E

Caption: A simplified workflow for the enzymatic resolution of DL-threo-3-phenylserine.

This protocol outlines a general procedure for the kinetic resolution of DL-threo-3-phenylserine using a D-selective aldolase.

Materials:

  • DL-threo-3-phenylserine

  • Recombinant D-threonine aldolase (e.g., from Arthrobacter sp.)[2]

  • Phosphate buffer (pH 7.5)

  • Centrifugal filters

  • HPLC with a chiral column

Procedure:

  • Prepare a solution of DL-threo-3-phenylserine in the phosphate buffer.

  • Add the purified D-threonine aldolase to the solution. The enzyme concentration should be optimized for efficient conversion.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the L-threo-3-phenylserine.

  • Once the desired conversion is reached (typically close to 50% conversion, resulting in high enantiomeric excess of the L-isomer), terminate the reaction by denaturing the enzyme (e.g., by heat treatment or addition of a denaturing agent).

  • Remove the denatured enzyme by centrifugation or filtration.

  • The resulting solution, enriched in L-threo-3-phenylserine, can be further purified by crystallization or chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of DL-threo-3-phenylserine hydrate.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for DL-threo-3-phenylserine.

TechniqueExpected DataSource(s)
¹H NMR (in DMSO-d₆)Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the α-proton (doublet), the β-proton (doublet), and exchangeable protons from the amine, hydroxyl, and carboxylic acid groups.[1]
¹³C NMR (in DMSO-d₆)Resonances for the carboxyl carbon (~173 ppm), the aromatic carbons (in the range of ~126-143 ppm), the α-carbon (~59 ppm), and the β-carbon (~73 ppm).[1]
FTIR (KBr disc)Characteristic absorption bands for the O-H stretch (broad, ~3000-3500 cm⁻¹), N-H stretch (~3000-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1650-1710 cm⁻¹), and aromatic C-H and C=C stretches.[1]
Mass Spectrometry The mass spectrum will show the molecular ion peak (or [M+H]⁺, [M-H]⁻) corresponding to the molecular weight of the anhydrous form (181.19 g/mol ).[1]

It is important to note that while FTIR can distinguish between racemic and enantiopure forms of amino acids due to differences in their crystal lattice and hydrogen bonding, it cannot differentiate between the D- and L-enantiomers themselves.[10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and separating the stereoisomers of phenylserine.

  • Purity Analysis: Reversed-phase HPLC with a C18 column can be used to determine the chemical purity of a sample.

  • Chiral Separation: To separate the enantiomers and diastereomers, a chiral stationary phase is required. Columns based on cyclodextrins or proteins are often effective for this purpose. The separation of all four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro) can be achieved with a suitable chiral column and optimized mobile phase conditions.[11]

Biological Relevance and Applications in Drug Development

While DL-threo-3-phenylserine itself is primarily a synthetic intermediate, its derivatives have significant biological activities.

Precursor to Pharmaceuticals

As previously mentioned, L-threo-3-phenylserine derivatives are key intermediates in the synthesis of broad-spectrum antibiotics like florfenicol and thiamphenicol.[2] The stereochemistry at the α- and β-carbons is crucial for the antibacterial activity of these drugs.

Related Pharmacologically Active Compounds

The structurally related compound, L-threo-3,4-dihydroxyphenylserine (Droxidopa), is a synthetic amino acid that acts as a prodrug for norepinephrine. It is used to treat neurogenic orthostatic hypotension. The study of Droxidopa's pharmacokinetics and pharmacodynamics provides valuable insights into the potential metabolic pathways and biological effects of phenylserine derivatives.

Metabolism and Toxicology

The metabolic fate of DL-threo-3-phenylserine is not extensively documented in publicly available literature. However, based on the metabolism of other amino acids, it is likely to be metabolized in the liver. In vitro studies using liver microsomes can be employed to investigate its metabolic stability and identify potential metabolites.[12][13]

Comprehensive toxicological data for DL-threo-3-phenylserine hydrate is limited. However, general safety information from suppliers indicates that it is not classified as a hazardous substance under normal handling conditions.[5] For drug development purposes, a full toxicological assessment, including genotoxicity and acute toxicity studies, would be required. Studies on other amino acid derivatives suggest that high doses may have adverse effects, and a thorough evaluation is necessary.[14][15][16][17]

Stability and Storage

DL-threo-3-phenylserine hydrate is a stable crystalline solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to prevent degradation.

Conclusion

DL-threo-3-phenylserine hydrate is a valuable and versatile building block in medicinal chemistry and drug development. Its synthesis, particularly through stereoselective enzymatic methods, allows for the efficient production of chiral intermediates for complex pharmaceutical targets. A thorough understanding of its chemical properties, analytical characterization, and biological context is essential for its effective application in research and industrial settings. This guide provides a foundational understanding to support scientists and researchers in leveraging the potential of this important synthetic intermediate.

References

  • Liu, J. Q., et al. (1999). A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution. Applied Microbiology and Biotechnology, 51(5), 586-591. [Link]

  • Google Patents. (n.d.). JPH09506610A - Preparation of phenylserine amide and phenylserine / phenylserine amide.
  • Google Patents. (n.d.). EP0164389A1 - PRODUCTION OF PHENYLALANINES BY HYDRATING PHENYLSERINES.
  • Zhang, X., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2(4), 705-715. [Link]

  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 74-81. [Link]

  • Watanabe, M., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Journal of Bioscience and Bioengineering, 135(2), 91-98. [Link]

  • ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. Retrieved from [Link]

  • Chung, K. T., et al. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology Letters, 81(1), 23-32. [Link]

  • PubChem. (n.d.). Dl-Threo-3-Phenylserine Hydrate. Retrieved from [Link]

  • BMC Biotechnology. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]

  • Dossetter, A. G. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & Medicinal Chemistry, 18(12), 4405-4414. [Link]

  • Feng, Z., et al. (2025). Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade. Journal of Biotechnology, 403, 1-8. [Link]

  • Organic & Biomolecular Chemistry. (2010). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]

  • Weinberg, E. D. (1954). Microbiological Effects of Ring-Substituted Chloro-Analogs of Phenylserine. Journal of Bacteriology, 68(4), 455-460. [Link]

  • FooDB. (2011). Showing Compound L-Threo-3-phenylserine (FDB022892). Retrieved from [Link]

  • Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological Research, 71(1), 29-45. [Link]

  • Georganics. (n.d.). DL-threo-3-Phenylserine hydrate. Retrieved from [Link]

  • Hsieh, J. H., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8213. [Link]

  • Dunkel, V. C. (1985). EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS. In Pharmacology and Toxicology of the Anticholinergic Agents. National Academies Press (US). [Link]

  • Zimmer, D., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Environmental and Molecular Mutagenesis, 14(S15), 213. [Link]

  • MDPI. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

  • PubChem. (n.d.). D-threo-3-phenylserine. Retrieved from [Link]

  • Kim, D. W., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Food and Chemical Toxicology, 135, 110991. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • BMC Biotechnology. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Retrieved from [Link]

  • MDPI. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]

  • ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

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Foundational

The Definitive Technical Guide to DL-threo-3-Phenylserine Hydrate: Physicochemical Profiling, Biocatalytic Synthesis, and Pharmaceutical Applications

Executive Summary DL-threo-3-Phenylserine hydrate is a highly specialized chiral building block and critical intermediate in modern pharmaceutical synthesis. As an unnatural amino acid, it serves as the foundational scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-threo-3-Phenylserine hydrate is a highly specialized chiral building block and critical intermediate in modern pharmaceutical synthesis. As an unnatural amino acid, it serves as the foundational scaffold for the synthesis of catecholamine prodrugs—most notably Droxidopa—and various antimicrobial peptides. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its biocatalytic synthesis, and its downstream pharmacological applications.

Physicochemical Profiling and Structural Dynamics

Understanding the exact physicochemical parameters of DL-threo-3-Phenylserine is critical for formulation scientists. The compound exists primarily in two forms: anhydrous and hydrate. In pharmaceutical manufacturing, the hydrate form (CAS 207605-47-8) is overwhelmingly preferred over the anhydrous variant (CAS 69-96-5)[1][2].

The Causality of Hydration: The inclusion of a water molecule within the crystal lattice stabilizes the compound via an extensive hydrogen-bonding network with the hydroxyl and amino groups. This thermodynamic stabilization prevents spontaneous degradation and mitigates unwanted hygroscopic shifts during bulk storage and active pharmaceutical ingredient (API) formulation.

Quantitative Physicochemical Data

The following table summarizes the core properties of the hydrate form, verified against authoritative chemical databases such as [3] and[1].

PropertySpecification
Chemical Name DL-threo-3-Phenylserine Hydrate
CAS Registry Number 207605-47-8
Anhydrous CAS Number 69-96-5
Molecular Formula C₉H₁₁NO₃ · H₂O
Molecular Weight 199.20 g/mol
Melting Point 186 °C
Topological Polar Surface Area (TPSA) 84.6 Ų
Purity Standard ≥ 98% (Typical Commercial Spec)

Biocatalytic Synthesis: Mechanistic Causality

Traditional chemical synthesis of phenylserine yields a racemic mixture of threo and erythro diastereomers, requiring expensive and low-yield chiral resolution steps. To circumvent this, modern synthesis employs biocatalytic pathways utilizing Phenylserine Aldolase (PSA) or Serine Hydroxymethyltransferase (SHMT)[4][5].

Why Biocatalysis? Enzymatic synthesis provides absolute stereocontrol. PSA catalyzes the reversible aldol condensation of glycine and benzaldehyde. The precise architecture of the enzyme's active site stabilizes the transition state in a specific orientation, forcing the nucleophilic attack to yield exclusively the threo configuration. This eliminates the need for heavy metal catalysts and complex protection/deprotection steps, ensuring a green-chemistry compliant workflow.

Biocatalysis Gly Glycine Aldolase Phenylserine Aldolase (Biocatalyst) Gly->Aldolase Benz Benzaldehyde Benz->Aldolase Product DL-threo-3-Phenylserine (Stereoselective Yield) Aldolase->Product Aldol Condensation

Caption: Biocatalytic synthesis workflow of DL-threo-3-Phenylserine via Phenylserine Aldolase.

Pharmaceutical Applications: The Droxidopa (L-DOPS) Pathway

The most significant application of DL-threo-3-Phenylserine is its role as the direct precursor to Droxidopa (L-threo-3,4-dihydroxyphenylserine, or L-DOPS)[6].

Droxidopa is an FDA-approved prodrug utilized in the treatment of neurogenic orthostatic hypotension (NOH)[7]. Patients with NOH suffer from severe drops in blood pressure upon standing due to a deficiency in norepinephrine release.

Pharmacological Causality: Norepinephrine itself cannot be administered orally because it is rapidly degraded in the gut and cannot cross the blood-brain barrier. Droxidopa circumvents this biological limitation. Once absorbed, it is directly decarboxylated by the enzyme DOPA decarboxylase (AADC) into active norepinephrine, bypassing the dopamine-beta-hydroxylase step which is often impaired in Parkinsonian and NOH patients[6][7].

DroxidopaPathway Prodrug Droxidopa (L-DOPS) Administered Orally Enzyme DOPA Decarboxylase (AADC) Prodrug->Enzyme Transport & Metabolism Neuro Norepinephrine (Active Neurotransmitter) Enzyme->Neuro Decarboxylation Receptor Adrenergic Receptors (Alpha/Beta) Neuro->Receptor Binding Effect Vasoconstriction & Increased Blood Pressure Receptor->Effect Physiological Response

Caption: Metabolic conversion of Droxidopa to Norepinephrine via DOPA decarboxylase.

Experimental Protocol: Self-Validating Biocatalytic Synthesis & Chiral Verification

To ensure reproducibility and scientific integrity, the following protocol details the enzymatic synthesis of DL-threo-3-Phenylserine. Every step is designed as a self-validating system , ensuring that thermodynamic and kinetic parameters act as built-in quality controls[4][5].

Phase 1: Enzymatic Condensation
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust exactly to pH 7.5.

    • Causality: Phenylserine aldolase relies on specific histidine and lysine residues in its active site. A pH of 7.5 ensures optimal deprotonation for nucleophilic attack while preventing enzyme denaturation.

  • Substrate Loading: Dissolve 100 mM glycine and 50 mM benzaldehyde into the buffer. Add 10 U/mL of recombinant PSA.

    • Causality: An excess of glycine drives the reversible aldol equilibrium toward product formation according to Le Chatelier's principle.

  • Kinetic Monitoring: Incubate at 30°C with gentle agitation. Continuously monitor the reaction via UV-Vis spectroscopy at 254 nm.

    • Self-Validation: Benzaldehyde absorbs strongly at 254 nm. A plateau in absorbance drop provides a real-time, non-invasive signal that thermodynamic equilibrium has been reached.

Phase 2: Isoelectric Isolation
  • Enzyme Quenching: Heat the mixture to 60°C for 5 minutes to denature the PSA, then centrifuge to remove the precipitated protein.

  • Crystallization: Adjust the supernatant pH to 5.5 (the isoelectric point of phenylserine) using dilute HCl, and cool to 4°C overnight.

    • Causality: At its isoelectric point, the zwitterionic form of DL-threo-3-Phenylserine exhibits minimal aqueous solubility. This thermodynamic minimum forces the product to crystallize out of solution, ensuring high-purity isolation without the use of harsh organic extraction solvents.

Phase 3: Chiral HPLC Validation
  • Chromatographic Resolution: Dissolve a crystal sample in the mobile phase and inject it into an HPLC equipped with a TSK gel Enantio L1 chiral column.

    • Self-Validation: Standard reverse-phase columns cannot distinguish between threo and erythro diastereomers. The chiral stationary phase interacts differentially with the enantiomers, validating that the biocatalytic pocket successfully restricted the reaction strictly to the threo configuration.

References

  • PubChem (National Center for Biotechnology Information). "Dl-Threo-3-Phenylserine Hydrate | C9H13NO4 | CID 53470811". URL:[Link]

  • Misono, H., et al. (Applied and Environmental Microbiology). "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1". URL:[Link]

  • ResearchGate. "Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine by recombinant serine hydroxymethyltransferase". URL:[Link]

Sources

Exploratory

Potential research applications of Dl-Threo-3-Phenylserine Hydrate.

An In-Depth Technical Guide on the Strategic Applications of DL-Threo-3-Phenylserine Hydrate in Biocatalysis and Analytical Resolution Executive Overview As a Senior Application Scientist, I frequently encounter the chal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Applications of DL-Threo-3-Phenylserine Hydrate in Biocatalysis and Analytical Resolution

Executive Overview

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right molecular probes to interrogate complex biological systems or to validate analytical instrumentation. DL-threo-3-phenylserine hydrate (CAS 69-96-5) is a highly versatile, synthetic racemic amino acid derivative[1]. Possessing two chiral centers and a bulky aromatic ring, it serves not merely as a precursor for active pharmaceutical ingredients (like the anti-hypotensive drug droxidopa), but as an indispensable stress-test molecule in mechanistic enzymology, biosynthetic pathway elucidation, and chiral chromatography[1][2].

This whitepaper dissects the specific research applications of DL-threo-3-phenylserine hydrate, focusing on the causality behind its use in experimental design and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Enzymology: Mapping Active Site Topography

Enzymes involved in amino acid catabolism, such as L-threonine dehydrogenase (TDH) and L-phenylserine aldolase (LPA), exhibit strict stereospecificity. Researchers deliberately utilize DL-threo-3-phenylserine as a non-native substrate to probe the steric boundaries and catalytic mechanisms of these enzymes[3].

The Causality of Substrate Selection: Why choose DL-threo-3-phenylserine over native substrates? By systematically substituting the terminal methyl group of L-threonine with a bulky phenyl ring, scientists can physically map the spatial constraints of an enzyme's active site[3]. For example, in studies of TDH derived from Thermoplasma volcanium, the enzyme exhibits zero activity toward DL-threo-3-phenylserine[3]. This negative result is highly informative: it confirms the tight steric limitations around the β-alcohol binding pocket and validates the proposed hydride transfer mechanism, which relies on precise spatial alignment facilitated by specific tyrosine residues[3].

Conversely, L-phenylserine aldolase readily accepts this compound, catalyzing the reversible cleavage of L-threo-3-phenylserine into benzaldehyde and glycine via a pyridoxal 5'-phosphate (PLP) dependent mechanism[2].

Pathway Substrate DL-Threo-3-Phenylserine Enzyme L-Phenylserine Aldolase + PLP Cofactor Substrate->Enzyme Schiff Base Formation Product1 Benzaldehyde Enzyme->Product1 C-C Bond Cleavage Product2 Glycine Enzyme->Product2 C-C Bond Cleavage

Enzymatic cleavage of DL-threo-3-phenylserine into benzaldehyde and glycine via PLP-dependent aldolase.

Biosynthetic Pathway Elucidation

In the realm of natural product synthesis, DL-threo-3-phenylserine acts as a critical intermediate in the production of secondary metabolites, such as the cyanobacterial compound kasumigamide[4].

Metagenomic analyses of the sponge Discodermia have revealed that specific adenylation (A) domains within the biosynthetic gene cluster (e.g., MakasC-A2) exhibit a much higher binding selectivity for DL-threo-3-phenylserine than for standard L-phenylalanine[4]. This selectivity is the primary driver that dictates downstream epimerization processes, ultimately yielding the D-erythro-phenylserine residue required for the bioactivity of the final natural product[4].

Analytical Chemistry: Benchmarking Chiral Stationary Phases

The separation of stereoisomers remains a critical bottleneck in pharmaceutical development. DL-threo-3-phenylserine is rigorously employed as a benchmark analyte to evaluate the resolving power of ligand-exchange chiral stationary phases (CSPs)[5].

The Causality of the Analytical Approach: Ligand-exchange chromatography separates enantiomers based on the formation of transient, diastereomeric ternary complexes between a chiral selector on the column (e.g., D-penicillamine in Chirex 3126 columns), a central transition metal ion (Cu²⁺), and the analyte[5][6]. The bulky phenyl group and the dual chiral centers of phenylserine exaggerate steric repulsions within these complexes. This leads to pronounced differences in thermodynamic stability between the D- and L-enantiomer complexes, making it an ideal "stress-test" molecule for validating the efficiency of new CSPs[6].

Quantitative Data Summaries

The following table synthesizes the baseline kinetic and analytical parameters expected when utilizing DL-threo-3-phenylserine hydrate in the laboratory:

Application AreaEnzyme / Analytical SystemParameter / ObservationImplication for Research
Enzymology T. volcanium TDHRelative Activity: 0%Confirms strict steric constraints of the β-alcohol binding pocket[3].
Enzymology L-Phenylserine AldolaseCleavage to BenzaldehydeValidates PLP-dependent C-C bond cleavage mechanisms[2].
Biosynthesis MakasC-A2 Adenylation DomainHigh Substrate SelectivityIdentifies the exact precursor required for kasumigamide biosynthesis[4].
Chromatography Chirex 3126 (D-penicillamine)Resolution (Rs) > 1.5Proves the efficacy of Cu²⁺ ligand-exchange for bulky chiral amino acids[5][6].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in controls guarantee that the observed results are artifacts of the chemistry, not the environment.

Protocol 1: Ligand-Exchange HPLC Resolution of Enantiomers

This protocol utilizes a ligand-exchange mechanism to resolve the D- and L-threo enantiomers[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 2 mM solution of Copper (II) sulfate (CuSO₄) in a pre-mixed solvent of HPLC-grade water and Isopropanol (85:15 v/v)[5].

    • Causality: The Cu²⁺ ion is strictly required to mediate the ternary coordination complex between the stationary phase and the analyte. Without it, no chiral recognition occurs.

  • Sample Preparation: Dissolve the DL-threo-3-phenylserine hydrate sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[5].

  • Chromatographic Conditions:

    • Column: Chirex 3126 (D-penicillamine based CSP), 150 x 4.6 mm[5].

    • Flow Rate: 1.0 mL/min[5].

    • Detection: UV at 254 nm (optimized for the phenyl ring absorbance).

  • Self-Validation Check: Inject a mobile phase blank prior to the sample. A stable baseline confirms that Cu²⁺ is not precipitating in the system. Following sample injection, the system is considered validated only if the calculated resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline resolution).

Workflow Prep Sample Prep: 1 mg/mL in Mobile Phase Inject HPLC Injection Prep->Inject Column Chirex 3126 Column (Cu2+ Ligand Exchange) Inject->Column Detect UV Detection (254 nm) Column->Detect Validate System Validation: Rs ≥ 1.5 Detect->Validate

Self-validating HPLC workflow for the enantiomeric resolution of DL-threo-3-phenylserine.

Protocol 2: L-Phenylserine Aldolase Cleavage Assay

This assay measures the enzymatic conversion of the substrate into benzaldehyde[2].

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM DL-threo-3-phenylserine hydrate, and 0.1 mM pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the essential cofactor. It acts as an electron sink, forming the initial Schiff base with the amino acid to stabilize the carbanion intermediate during C-C bond cleavage[2].

  • Initiation: Add the purified aldolase enzyme to the mixture and incubate at 30°C.

  • Spectrophotometric Monitoring: Continuously monitor the formation of benzaldehyde by measuring the increase in absorbance at 279 nm using a UV-Vis spectrophotometer.

  • Self-Validation Check: Run a parallel negative control containing the enzyme and substrate, but lacking the PLP cofactor. A lack of absorbance increase in this control validates that the cleavage is strictly cofactor-dependent and rules out auto-degradation of the substrate.

References

  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate[Link]

  • Systematic Functional Analysis of Active-Site Residues in l-Threonine Dehydrogenase from Thermoplasma volcanium ACS Omega[Link]

  • Metagenomic Analysis of the Sponge Discodermia Reveals the Production of the Cyanobacterial Natural Product Kasumigamide by 'Entotheonella' PLOS One[Link]

Sources

Foundational

The Strategic Role of DL-threo-3-Phenylserine Hydrate in Modern Drug Development: A Technical Guide

Abstract DL-threo-3-Phenylserine hydrate, a non-proteinogenic amino acid derivative, stands as a critical chiral building block in the synthesis of a variety of pharmacologically significant molecules. Its unique stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

DL-threo-3-Phenylserine hydrate, a non-proteinogenic amino acid derivative, stands as a critical chiral building block in the synthesis of a variety of pharmacologically significant molecules. Its unique stereochemical configuration provides a versatile scaffold for the development of potent therapeutics, ranging from broad-spectrum antibiotics to agents targeting the central nervous system. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of DL-threo-3-phenylserine hydrate. We will explore its fundamental chemical and physical properties, delve into detailed methodologies for its chemical and enzymatic synthesis, present robust analytical techniques for its characterization and stereochemical purity assessment, and discuss its pivotal applications in the synthesis of key pharmaceuticals. The causality behind experimental choices and the validation of protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Versatility of a Chiral Scaffold

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. DL-threo-3-Phenylserine hydrate, a racemic mixture of D-threo and L-threo-3-phenylserine, represents a key intermediate where control of stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API). Its structure, featuring a phenyl group and a hydroxyl group on adjacent chiral centers, offers a rich platform for synthetic modifications, leading to the development of drugs with diverse mechanisms of action. This guide will serve as a technical resource, consolidating critical information to facilitate the effective utilization of this important synthetic precursor in research and development settings.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of DL-threo-3-phenylserine hydrate is fundamental for its handling, analysis, and application in synthesis.

Core Chemical Data
PropertyValueReference
Chemical Name DL-threo-3-Phenylserine hydrate[1]
Synonyms (2R,3S)-rel-2-Amino-3-hydroxy-3-phenylpropanoic acid hydrate, DL-threo-β-Phenylserine hydrate
CAS Number 207605-47-8[2]
Molecular Formula C₉H₁₃NO₄[1]
Molecular Weight 199.20 g/mol [1]
Melting Point 186°C
Spectroscopic and Chromatographic Profile

The unambiguous identification and purity assessment of DL-threo-3-phenylserine hydrate relies on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, as well as the methine protons at the alpha and beta positions. The coupling constants between the alpha and beta protons are crucial for confirming the threo configuration.

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the two chiral carbons (Cα and Cβ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of DL-threo-3-phenylserine hydrate will exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amine group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches of the phenyl ring. While FTIR can confirm the presence of these functional groups, it is generally not used to distinguish between stereoisomers in solution.[3]

  • Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for confirming the molecular weight of DL-threo-3-phenylserine. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent ion at m/z 182.0812, corresponding to the protonated molecule [M+H]⁺ of the anhydrous form.[4]

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for separating and quantifying the enantiomers of 3-phenylserine. This is critical for monitoring the progress of stereoselective syntheses and for quality control of the final product.

Synthesis and Manufacturing: A Tale of Two Routes

The synthesis of DL-threo-3-phenylserine can be broadly categorized into two main approaches: traditional chemical synthesis and biocatalytic (enzymatic) synthesis. The choice of method often depends on the desired stereochemical outcome, scalability, and environmental considerations.

Chemical Synthesis: The Aldol Condensation Approach

The classical chemical synthesis of DL-threo-3-phenylserine typically involves an aldol-type condensation reaction between a glycine derivative and benzaldehyde. This approach generally produces a mixture of stereoisomers that require subsequent separation.

  • Preparation of the Glycine Enolate Equivalent : A suitable N-protected glycine ester (e.g., ethyl N-acetylglycinate) is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C) to generate the corresponding enolate. The N-protection is crucial to prevent self-condensation and other side reactions.

  • Aldol Condensation : Benzaldehyde is added to the enolate solution. The reaction mixture is stirred at low temperature for a specific duration to allow for the carbon-carbon bond formation.

  • Work-up and Hydrolysis : The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the solvent is removed under reduced pressure. The resulting N-protected phenylserine ester is then hydrolyzed under acidic or basic conditions to remove the protecting groups and yield DL-3-phenylserine.

  • Purification and Isolation : The crude product is purified by recrystallization or column chromatography to isolate the DL-threo isomer from the erythro isomer. The separation of diastereomers is often challenging and can significantly impact the overall yield.

The chemical synthesis route, while well-established, often suffers from a lack of stereoselectivity, leading to the formation of a mixture of threo and erythro diastereomers, which then requires tedious separation.

Enzymatic Synthesis: The Green and Stereoselective Alternative

Biocatalytic methods, employing enzymes such as threonine aldolases, have emerged as a highly attractive alternative for the synthesis of phenylserine derivatives.[5] These methods offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact.[6]

The enzymatic synthesis of L-threo-3-phenylserine is typically achieved through a reversible aldol addition of glycine to benzaldehyde, catalyzed by a threonine aldolase.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_biocatalysis Biocatalysis cluster_product Product cluster_purification Purification Glycine Glycine Threonine_Aldolase Threonine Aldolase (e.g., from Thermotoga maritima) Glycine->Threonine_Aldolase Benzaldehyde Benzaldehyde Benzaldehyde->Threonine_Aldolase L_threo_Phenylserine L-threo-3-Phenylserine Threonine_Aldolase->L_threo_Phenylserine Aldol Condensation Purification Chromatographic Purification L_threo_Phenylserine->Purification Pure_Product Pure L-threo-3-Phenylserine Purification->Pure_Product Multi_Enzyme_Cascade Benzoic_Acid Benzoic Acid CAR Carboxylic Acid Reductase (CAR) Benzoic_Acid->CAR Benzaldehyde Benzaldehyde CAR->Benzaldehyde PmLTTA L-Threonine Transaldolase (PmLTTA) Benzaldehyde->PmLTTA L_Threonine L-Threonine L_Threonine->PmLTTA L_threo_Phenylserine L-threo-Phenylserine PmLTTA->L_threo_Phenylserine Acetaldehyde Acetaldehyde (byproduct) PmLTTA->Acetaldehyde ADH Alcohol Dehydrogenase (ADH) Acetaldehyde->ADH Ethanol Ethanol ADH->Ethanol Droxidopa_Mechanism Droxidopa Droxidopa (L-threo-DOPS) DDC DOPA Decarboxylase Droxidopa->DDC Metabolism Norepinephrine Norepinephrine DDC->Norepinephrine Adrenergic_Receptors α and β Adrenergic Receptors Norepinephrine->Adrenergic_Receptors Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptors->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP

Sources

Exploratory

Comprehensive Technical Guide: Dl-Threo-3-Phenylserine Hydrate Safety, Handling, and Synthetic Workflows

[ Finalizing Technical Guide I've finished the comprehensive technical guide on Dl-Threo-3-Phenylserine Hydrate, including the physicochemical properties, safety measures, and synthetic workflows. The experimental protoc...

Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing Technical Guide

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Executive Summary

Dl-Threo-3-Phenylserine Hydrate is a critical chiral building block extensively utilized in pharmaceutical research and advanced organic synthesis [2.8]. As a racemic mixture of D- and L-phenylserine in the threo configuration, it serves as a foundational precursor for complex neuroactive compounds[1]. Most notably, its active enantiomer is a direct precursor to Droxidopa (L-DOPS), a synthetic prodrug used to treat neurogenic orthostatic hypotension by replenishing norepinephrine levels in the central nervous system[2]. This guide outlines the physicochemical properties, rigorous safety assessments, and self-validating handling protocols required to maintain the integrity of this compound in a laboratory setting.

Physicochemical Profiling

Accurate stoichiometric calculations in drug development rely on a precise understanding of the compound's physical properties. The presence of the hydrate water molecule is particularly critical for molarity calculations.

PropertyValue
IUPAC Name (2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate[3]
CAS Number 207605-47-8 (Hydrate)[4] / 69-96-5 (Anhydrous)[1]
Molecular Formula C9H13NO4 (or C9H11NO3·H2O)[3]
Molecular Weight 199.20 g/mol [3]
Topological Polar Surface Area 84.6 Ų[3]
Appearance White crystalline powder[1]

Safety & Hazard Assessment

While Dl-Threo-3-Phenylserine Hydrate is not classified as a highly hazardous substance under Regulation (EC) No. 1272/2008[5], treating it as benign is a critical error in laboratory practice. As a Senior Application Scientist, I mandate the following risk mitigations based on the compound's mechanistic interactions with human physiology:

  • Inhalation & Mechanical Irritation: The compound exists as a fine crystalline powder. Dust generation poses a severe mechanical irritation risk to the respiratory tract and mucosal linings. Causality: The micro-crystalline structure of the hydrate can cause micro-abrasions in the alveoli, leading to localized inflammation even in the absence of acute chemical toxicity.

  • Dermal and Ocular Contact: Standard S24/25 safety statements apply (Avoid contact with skin and eyes)[1]. Causality: Amino acid derivatives can disrupt the lipid bilayer of the ocular mucosa, necessitating the use of tightly sealed safety goggles.

  • Regulatory Compliance: According to 4[4], this compound is strictly for research and development use by technically-qualified personnel and is explicitly not intended for direct human, veterinary, or consumer use[4].

Self-Validating Handling & Storage Protocols

To ensure experimental reproducibility, particularly in highly sensitive chiral resolutions or catalytic reactions[6], handling protocols must be self-validating. The following workflow guarantees quantitative transfer and preserves the hydration state.

Step-by-Step Gravimetric Workflow
  • Environmental Control: Conduct all open-container operations within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood.

    • Causality: Drafts in an open lab will aerosolize the low-density crystalline powder, leading to inhalation exposure and loss of mass, which skews downstream stoichiometry.

  • Static Mitigation: Pass an ionizing bar over the anti-static weighing boat prior to dispensing.

    • Causality: Amino acid powders accumulate triboelectric static charge. Unmitigated static causes the powder to repel from the spatula and cling to the balance draft shield, resulting in inaccurate mass readings.

  • Gravimetric Transfer: Weigh the target mass (e.g., 2.82 g for a standard 14.15 mmol synthetic scale[6]).

  • System Validation (Self-Correction): After transferring the powder to the reaction vessel, re-weigh the "empty" weighing boat.

    • Causality: Subtracting the residual mass from the initial reading provides the true transferred mass. This self-validating step prevents stoichiometric imbalances that could stall subsequent chiral resolution or catalytic reactions.

  • Storage Integrity: Store the primary container tightly sealed inside a desiccator at controlled room temperature.

    • Causality: The compound is a specific hydrate (C9H11NO3·H2O)[7]. Exposure to excess ambient humidity causes hygroscopic clumping, while storage in high-heat environments can drive off the water of hydration, fundamentally altering the molecular weight (from 199.20 g/mol to 181.19 g/mol ) and ruining all future molar calculations.

Synthetic Utility & Workflows

Dl-Threo-3-Phenylserine Hydrate is a premier chiral building block[1]. Its most prominent application is in the synthesis of neuroactive pharmaceuticals. The racemic mixture undergoes chiral resolution to isolate the active L-enantiomer. This enantiomer is then subjected to aromatic hydroxylation to yield Droxidopa (L-threo-3,4-dihydroxyphenylserine)[2].

Upon administration, Droxidopa acts as a prodrug. It crosses the blood-brain barrier and is enzymatically decarboxylated by DOPA decarboxylase to form the active neurotransmitter norepinephrine[2]. This pathway highlights the critical importance of maintaining the absolute stereochemistry and purity of the starting threo-phenylserine hydrate.

Mandatory Visualization

G A Dl-Threo-3-Phenylserine Hydrate (Racemic Starting Material) B Chiral Resolution (Enantiomeric Separation) A->B Step 1 C L-Threo-3-Phenylserine (Active Enantiomer) B->C Yields D D-Threo-3-Phenylserine (Inactive/Recycled) B->D Byproduct E Aromatic Hydroxylation (Synthetic Modification) C->E Step 2 F Droxidopa (L-DOPS) (Therapeutic Prodrug) E->F Yields G In Vivo Decarboxylation (DOPA Decarboxylase) F->G Administration H Norepinephrine (Active Neurotransmitter) G->H Metabolism

Figure 1: Synthetic utilization and in vivo metabolic pathway of Dl-Threo-3-Phenylserine Hydrate.

References

  • Title: Dl-Threo-3-Phenylserine Hydrate | C9H13NO4 | CID 53470811 - PubChem Source: nih.gov URL: 3

  • Title: 207605-47-8 DL-Threo-3-phenylserine hydrate AKSci K178 Source: aksci.com URL: 4

  • Title: DROXIDOPA | 23651-95-8 - ChemicalBook Source: chemicalbook.com URL: 2

  • Title: DL-threo-3-Phenylserine hydrate - High purity | EN - Georganics Source: georganics.sk URL: 5

  • Title: 796600-15-2 | 2-Chloro-4-fluoro-3-methylbenzonitrile | Fluorinated Building Blocks Source: ambeed.com URL: 6

  • Title: dl-beta-phenylserine threo form 69-96-5 - Guidechem Source: guidechem.com URL: 1

  • Title: DL-threo-3-Phenylserine hydrate | 207605-47-8 - Manchester Organics Source: manchesterorganics.com URL: 7

Sources

Foundational

Comprehensive Technical Guide on the Solubility and Storage Dynamics of DL-Threo-3-Phenylserine Hydrate

Executive Summary DL-Threo-3-Phenylserine Hydrate (CAS 207605-47-8) is a pivotal synthetic precursor, most notably utilized in the downstream synthesis of catecholamine derivatives and active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-Threo-3-Phenylserine Hydrate (CAS 207605-47-8) is a pivotal synthetic precursor, most notably utilized in the downstream synthesis of catecholamine derivatives and active pharmaceutical ingredients (APIs) such as Droxidopa (L-DOPS)[1]. As a Senior Application Scientist, I frequently observe that researchers underestimate the thermodynamic barriers imposed by its hydration state and zwitterionic nature. This whitepaper deconstructs the causality behind its solubility profile and establishes self-validating protocols for its storage, handling, and formulation.

Physicochemical Foundations & Causality

To successfully formulate or manipulate a compound, one must first understand the architecture of its crystal lattice. DL-Threo-3-Phenylserine Hydrate possesses a molecular weight of 199.20 g/mol and an empirical formula of C9H11NO3·H2O[1].

The Causality of the Hydrate: The presence of the hydrate is not merely a structural footnote; it fundamentally alters the lattice energy. The water molecule forms an intricate hydrogen-bonding network with the amino and carboxylate groups. While this stabilizes the solid state, it simultaneously increases the kinetic energy required for solvation[2].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Practical Implication
CAS Number 207605-47-8Unique identifier for the hydrate form; distinct from the anhydrous variant.
Molecular Formula C9H11NO3·H2OThe hydration state dictates lattice energy and impacts mass-to-molarity calculations.
Molecular Weight 199.20 g/mol Essential for precise stoichiometric scaling in synthesis[1].
Aqueous Solubility Slightly SolubleZwitterionic nature limits ambient dissolution; requires thermal intervention[3].
DMSO Solubility Sparingly SolubleRequires disruption of strong intermolecular H-bonds for high concentrations[3].

Solubility Profiling: Thermodynamic vs. Kinetic Barriers

The solubility of DL-Threo-3-Phenylserine Hydrate is notoriously stubborn. It is classified as slightly soluble in water and sparingly soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[3].

Mechanistic Causality: In aqueous media at a neutral pH, the molecule exists predominantly as a zwitterion. The strong electrostatic interactions between the protonated amine ( −NH3+​ ) and deprotonated carboxylate ( −COO− ) groups within the crystal lattice strongly resist disruption by water molecules at ambient temperatures.

In DMSO, while the solvent excels at disrupting hydrogen bonds, the ionic character of the zwitterion limits extensive solvation without thermal intervention[3]. In practical synthetic applications, heating the suspension to 50–75°C is frequently required to overcome the lattice enthalpy and achieve complete dissolution for high-concentration workflows[4].

SolvationMechanism Solid DL-Threo-3-Phenylserine Hydrate (Solid State) Thermal Thermal Energy (>60°C) Solid->Thermal Overcomes lattice energy DMSO DMSO / Organic Co-solvents Solid->DMSO Disrupts H-bonding Aqueous Aqueous Buffer (pH Adjusted) Solid->Aqueous Zwitterion solvation Dissolved Solvated Monomers (Active State) Thermal->Dissolved DMSO->Dissolved Aqueous->Dissolved

Figure 1: Thermodynamic and kinetic pathways for solvating DL-Threo-3-Phenylserine Hydrate.

Storage Conditions and Stability Engineering

Proper storage of DL-Threo-3-Phenylserine Hydrate is a delicate balancing act between preventing thermal degradation and maintaining the precise hydration equilibrium.

Mechanistic Causality: If stored in excessively desiccated environments (e.g., aggressive vacuum drying without temperature control), the compound risks efflorescence—losing its water of hydration. This alters its effective molar mass and ruins downstream stoichiometric calculations. Conversely, the compound is hygroscopic; exposure to high ambient humidity can lead to clumping, powder caking, and accelerated hydrolytic degradation[5].

Standard Protocol: The compound must be stored in a tightly closed container in a cool, dry place[6]. For long-term analytical stability, refrigeration at 2–8°C is highly recommended. It must also be protected from direct light to prevent photolytic oxidation of the phenyl ring[7].

Self-Validating Experimental Protocols

In our laboratory, we do not rely on assumptions. Every methodology must be a self-validating system. Below are the field-proven workflows for solubility determination and stability validation.

Workflow Step1 Weigh 10 mg DL-Threo-3-Phenylserine Step2 Add 1 mL Solvent (Water/DMSO/Buffer) Step1->Step2 Step3 Vortex & Sonicate (15 mins at 25°C) Step2->Step3 Decision Visual Inspection (Particulates?) Step3->Decision Step4 Heat to 50-75°C & Re-sonicate Decision->Step4 Cloudy/Suspension Step5 HPLC/UV-Vis Quantification Decision->Step5 Clear Solution Step4->Decision Re-evaluate

Figure 2: Self-validating experimental workflow for kinetic solubility determination.

Protocol 1: Kinetic Solubility Determination via HPLC-UV
  • Preparation: Accurately weigh 10.0 mg of DL-Threo-3-Phenylserine Hydrate using a microbalance.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or 0.1M Phosphate Buffer, pH 7.4).

  • Mechanical Agitation: Vortex the mixture for 2 minutes, followed by bath sonication for 15 minutes at 25°C.

  • Thermal Intervention (Conditional): If visual inspection reveals undissolved particulates, incrementally heat the suspension to 50–75°C while stirring. Causality: Thermal energy is required to overcome the high lattice enthalpy of the zwitterionic hydrate.

  • Filtration: Centrifuge the sample at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particles.

  • Quantification: Analyze the filtrate via HPLC-UV ( λ = 210 nm) against a pre-validated calibration curve to determine absolute solubility.

Protocol 2: Accelerated Stability and Storage Validation
  • Aliquoting: Distribute 50 mg of the solid precursor into amber glass vials to prevent photolytic degradation.

  • Environmental Control: Store the vials under three distinct conditions: (A) 4°C (Desiccated), (B) 25°C / 60% RH, and (C) 40°C / 75% RH (Accelerated).

  • Temporal Sampling: Pull samples at Day 0, Day 7, Day 14, and Day 30.

  • Hydration Analysis: Perform Karl Fischer titration on the pulled samples to quantify water content. Causality: This validates that the hydrate has neither effloresced nor absorbed excess ambient moisture.

  • Chemical Integrity: Assess the purity via HPLC to detect any epimerization or degradation products.

References

  • PubChem . "Dl-Threo-3-Phenylserine Hydrate | C9H13NO4 | CID 53470811". Source: National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols for the Enzymatic Synthesis of L-threo-phenylserine

A Modern Approach to Chiral Amine Synthesis Using Aldolase Biocatalysis Introduction: The Significance of L-threo-phenylserine and the Biocatalytic Advantage L-threo-phenylserine is a non-proteinogenic β-hydroxy-α-amino...

Author: BenchChem Technical Support Team. Date: March 2026

A Modern Approach to Chiral Amine Synthesis Using Aldolase Biocatalysis

Introduction: The Significance of L-threo-phenylserine and the Biocatalytic Advantage

L-threo-phenylserine is a non-proteinogenic β-hydroxy-α-amino acid that serves as a critical chiral building block in the pharmaceutical industry.[1][2] Its unique structural scaffold is a key component in the synthesis of various therapeutic agents. Traditionally, the synthesis of such chiral molecules has relied on classical organic chemistry methods, which can be complex, require harsh reaction conditions, and often suffer from low stereoselectivity, necessitating difficult and costly purification steps.[3][4]

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling alternative. Aldolases, specifically L-threonine aldolases (LTAs), have emerged as powerful tools for the asymmetric synthesis of β-hydroxy-α-amino acids.[2][5][6] These enzymes catalyze the reversible aldol condensation of glycine and an aldehyde, in this case, benzaldehyde, to form L-threo-phenylserine with high stereoselectivity at the α-carbon.[2] This enzymatic approach provides a greener, more efficient, and highly selective route to this valuable pharmaceutical intermediate. This application note provides a detailed guide to the synthesis of L-threo-phenylserine using a low-specificity L-threonine aldolase (L-TA), including the underlying principles, detailed protocols, and expected outcomes.

Mechanism of Action: The Role of Pyridoxal-5'-Phosphate (PLP) Dependent Aldolase

L-threonine aldolases are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the formation and cleavage of carbon-carbon bonds.[7][8][9][10] The synthesis of L-threo-phenylserine from glycine and benzaldehyde proceeds through a well-understood mechanism:

  • Schiff Base Formation: The reaction initiates with the formation of a Schiff base (internal aldimine) between the PLP cofactor and a conserved lysine residue in the enzyme's active site.[7][11]

  • Substrate Binding and Transaldimination: Glycine enters the active site and displaces the lysine residue, forming a new Schiff base with the PLP (external aldimine).

  • Deprotonation and Carbanion Formation: The α-proton of the glycine-PLP adduct is abstracted by a basic residue in the active site, forming a stabilized carbanion intermediate.

  • Aldol Condensation: The nucleophilic carbanion attacks the carbonyl carbon of benzaldehyde, which is also positioned within the active site. This C-C bond formation creates the new stereocenters of the phenylserine product.

  • Hydrolysis and Product Release: The resulting phenylserine-PLP Schiff base is hydrolyzed, releasing the L-threo-phenylserine product and regenerating the internal aldimine with the lysine residue, thus completing the catalytic cycle.

The stereochemical outcome of the reaction, favoring the L-threo isomer, is dictated by the specific three-dimensional architecture of the enzyme's active site, which controls the orientation of the substrates during the C-C bond formation step.

Aldolase_Mechanism cluster_0 Enzyme Active Site PLP-Lys E-PLP (Internal Aldimine) PLP-Gly Glycine-PLP Adduct (External Aldimine) PLP-Lys->PLP-Gly Carbanion Stabilized Carbanion PLP-Gly->Carbanion - H+ Aldol_Adduct Phenylserine-PLP Adduct Carbanion->Aldol_Adduct + Benzaldehyde Aldol_Adduct->PLP-Lys + H2O - L-threo-PS L_Threo_PS L-threo-Phenylserine Aldol_Adduct->L_Threo_PS Glycine Glycine Glycine->PLP-Lys + Glycine - E-Lys Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Adduct H2O H2O Experimental_Workflow cluster_prep Enzyme Preparation cluster_synthesis Synthesis Reaction cluster_analysis Product Analysis Culture E. coli Culture Growth Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Lysate Crude Enzyme Lysate Lysis->Lysate Initiate Add Enzyme & Benzaldehyde Lysate->Initiate Setup Prepare Reaction Mixture (Buffer, Glycine, PLP) Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Quench Quench Aliquots for Analysis Incubate->Quench Derivatize OPA/NAC Derivatization Quench->Derivatize Inject HPLC Injection Derivatize->Inject Analyze Data Analysis (Conversion, d.e., e.e.) Inject->Analyze Result Final Product Data Analyze->Result

Sources

Application

Application Note: DL-Threo-3-Phenylserine Hydrate as a Chiral Synthon

Executive Summary DL-threo-3-phenylserine hydrate is a highly versatile, non-proteinogenic β-hydroxy-α-amino acid. Because it possesses two contiguous stereocenters (Cα and Cβ), it serves as a critical chiral synthon in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-threo-3-phenylserine hydrate is a highly versatile, non-proteinogenic β-hydroxy-α-amino acid. Because it possesses two contiguous stereocenters (Cα and Cβ), it serves as a critical chiral synthon in the pharmaceutical industry. However, as a racemic mixture, its true value is unlocked only through rigorous enantiomeric resolution. This application note details the mechanistic grounding, biocatalytic resolution protocols, and analytical validation methods required to utilize DL-threo-3-phenylserine hydrate in advanced drug development.

Mechanistic Grounding & Pharmaceutical Applications

The structural motif of enantiopure threo-3-phenylserine is a foundational building block for several active pharmaceutical ingredients (APIs).

  • Phenicol Antibiotics (Florfenicol & Thiamphenicol): The D-threo (2R,3S) enantiomer is the direct precursor to these broad-spectrum antibiotics[1]. The synthetic route requires the esterification of the carboxyl group, reduction to a chiral amino alcohol, followed by dichloroacetylation and targeted fluorination or sulfomethylation[1].

  • CNS Therapeutics (Droxidopa / L-DOPS): Analogs of L-threo-phenylserine are utilized in the synthesis of Droxidopa, a psychoactive prodrug capable of crossing the blood-brain barrier to metabolize into norepinephrine[1].

SynthWorkflow Racemic DL-threo-3-Phenylserine (Racemic Synthon) Biocat Enzymatic Resolution (L-Phenylserine Aldolase) Racemic->Biocat Biocatalysis D_threo D-threo-3-Phenylserine (Enantiopure Intermediate) Biocat->D_threo Unreacted (Target) L_threo L-threo-3-Phenylserine (Cleaved Enantiomer) Biocat->L_threo Cleaved (Off-target) Deriv Esterification & Reduction (NaBH4 / BF3) D_threo->Deriv Synthetic route Byproducts Glycine + Benzaldehyde L_threo->Byproducts Retro-aldol Amide Dichloroacetylation Deriv->Amide API Florfenicol / Thiamphenicol (Active API) Amide->API Fluorination/ Sulfomethylation

Synthetic workflow from racemic DL-threo-3-phenylserine to phenicol antibiotics.

Enantiomeric Resolution Strategy

To isolate the desired D-threo enantiomer, classical diastereomeric salt crystallization is often inefficient and requires stoichiometric amounts of resolving agents. Instead, biocatalytic kinetic resolution using Pyridoxal 5'-phosphate (PLP)-dependent enzymes offers superior stereoselectivity[1].

By employing L-phenylserine aldolase (e.g., derived from Pseudomonas putida 24-1), the L-threo enantiomer is specifically targeted for retro-aldol cleavage, yielding glycine and benzaldehyde[2]. The D-threo enantiomer remains unreacted and intact[2]. Because aldolase reactions are reversible, the continuous removal of benzaldehyde is mechanistically required to drive the reaction to completion and prevent product inhibition.

Protocol 1: Biocatalytic Kinetic Resolution

Objective: Isolate D-threo-3-phenylserine from the DL-hydrate racemate. Causality: Utilizing a biphasic aqueous/organic system ensures that the toxic and inhibitory byproduct (benzaldehyde) is partitioned away from the aqueous enzyme, preserving catalytic half-life and driving the thermodynamic equilibrium toward the complete cleavage of the L-isomer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM Pyridoxal 5'-phosphate (PLP) as the essential enzymatic cofactor.

  • Substrate Solubilization: Dissolve2 in the buffer to a final concentration of 100 mM. Adjust pH to 7.5 if necessary.

  • Biphasic Setup: Add an equal volume of an immiscible organic solvent (e.g., toluene or ethyl acetate) to create a biphasic system for in situ benzaldehyde extraction.

  • Enzyme Addition: Introduce purified L-phenylserine aldolase (or whole-cell P. putida 24-1 biocatalyst) at a loading of 5-10 U/mL[2].

  • Incubation: Incubate the biphasic mixture at 30°C under orbital shaking (200 rpm) for 24-48 hours. Monitor the organic phase for benzaldehyde accumulation.

  • Termination & Extraction: Terminate the reaction by heating to 70°C for 10 minutes (if using purified enzyme). Separate and discard the organic phase.

  • Product Recovery: The aqueous phase contains the unreacted D-threo-3-phenylserine and glycine. Isolate the enantiopure D-threo synthon via ion-exchange chromatography or selective crystallization.

Analytical Validation: Chiral HPLC

To validate the enantiomeric excess (ee) of the resolved synthon, Ligand-Exchange High-Performance Liquid Chromatography (HPLC) is employed. This method utilizes a chiral stationary phase (CSP) such as Chirex 3126, which is functionalized with D-penicillamine[3].

Mechanistic Causality: The separation relies on the transient formation of a ternary diastereomeric coordination complex between the CSP, the phenylserine analyte, and Cu(II) ions present in the mobile phase[3]. The spatial orientation of the analyte's phenyl and hydroxyl groups dictates the thermodynamic stability of this complex, resulting in differential retention times and a separation factor (α) of 1.15[3][4].

HPLCMech Sample Analyte: DL-threo-3-Phenylserine Complex Transient Ternary Complex: [CSP - Cu(II) - Analyte] Sample->Complex Injection MP Mobile Phase: 2 mM CuSO4 in H2O/IPA MP->Complex Cu(II) Coordination CSP Stationary Phase: Chirex 3126 (D-Penicillamine) CSP->Complex Chiral Surface Elution Differential Elution: α = 1.15 Complex->Elution Diastereomeric Stability Det UV Detection (254 nm) Elution->Det Signal Output

Ligand-exchange HPLC mechanism for the enantioseparation of DL-threo-3-phenylserine.

Data Presentation: Chiral HPLC Parameters

The following table summarizes the optimized parameters for the enantioseparation of DL-threo-3-phenylserine[3][4].

ParameterSpecificationCausality / Rationale
Column Chirex 3126 (150 x 4.6 mm)D-penicillamine CSP provides the chiral environment for ligand exchange.
Mobile Phase 2 mM CuSO4 in H2O/Isopropanol (85:15)Cu(II) acts as the coordinating metal; IPA modulates hydrophobic interactions.
Flow Rate 1.0 mL/minEnsures optimal mass transfer for the ternary complex formation.
Detection UV @ 254 nmTargets the strong chromophore of the analyte's phenyl ring.
Separation Factor (α) 1.15Indicates successful baseline resolution of the enantiomers.

Protocol 2: Ligand-Exchange HPLC Enantioseparation

Objective: Quantify the enantiomeric purity of the resolved D-threo-3-phenylserine. Causality: Proper degassing and pre-mixing of the mobile phase are critical to prevent baseline drift and ensure consistent Cu(II) coordination kinetics during the run[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve Copper (II) sulfate in a pre-mixed solvent of HPLC-grade water and Isopropanol (85:15 v/v) to achieve a final concentration of 2 mM[3].

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.22 µm membrane. Degassing is mandatory to prevent micro-bubble formation in the pump and detector[3].

  • Column Equilibration: Install the Chirex 3126 column. Flush with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 254 nm (typically 30-45 minutes).

  • Sample Preparation: Dissolve the resolved phenylserine sample in the mobile phase to a concentration of 1 mg/mL[3].

  • Filtration: Filter the sample through a 0.45 µm hydrophilic syringe filter prior to injection to protect the CSP from particulates[3].

  • Injection & Analysis: Inject 10-20 µL of the sample. Monitor the elution profile. The L-threo and D-threo enantiomers will elute as distinct peaks, allowing for the calculation of enantiomeric excess (ee) based on peak area integration.

References

  • Source: benchchem.
  • Source: nih.
  • Source: phenomenex.
  • Source: beilstein-institut.

Sources

Method

Application Note: Biocatalytic Synthesis of L-threo-Phenylserine via Threonine Aldolase-Catalyzed Aldol Condensation

Introduction & Mechanistic Rationale L-threo-3-phenylserine is a critical non-proteinogenic β-hydroxy-α-amino acid that serves as a highly valuable chiral building block in pharmaceutical synthesis, most notably as a dir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

L-threo-3-phenylserine is a critical non-proteinogenic β-hydroxy-α-amino acid that serves as a highly valuable chiral building block in pharmaceutical synthesis, most notably as a direct precursor to the neuroprotective drug droxidopa (L-DOPS) and various antibiotics[1]. Traditional chemical aldol condensations often lack strict stereocontrol and require harsh basic conditions or heavy metal catalysts.

To meet the stringent purity requirements of modern drug development, enzymatic aldol condensation utilizing L-Threonine Aldolase (LTA) has emerged as a superior, green-chemistry alternative. LTAs catalyze the unnatural aldol condensation of glycine and benzaldehyde to produce β-hydroxy-α-amino acids with complete stereocontrol at the α-carbon and moderate-to-high specificity at the β-carbon[2].

The Causality of the Biocatalytic Mechanism

LTA is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme[1]. The reaction is initiated when the amino group of the donor molecule (glycine) forms a Schiff base intermediate with the PLP cofactor within the enzyme's active site. The enzyme acts as an electron sink, stabilizing the carbanion formed by the deprotonation of the glycine α-carbon. This activated complex then executes a stereoselective nucleophilic attack on the carbonyl carbon of the acceptor (benzaldehyde)[3].

Because the LTA-catalyzed aldol reaction is highly reversible (prone to retro-aldol cleavage), the reaction is governed by a delicate balance between kinetic and thermodynamic control[2]. The protocol below is engineered to trap the desired kinetic product (L-threo-phenylserine) before thermodynamic equilibration shifts the yield toward the L-erythro byproduct or reverts to the starting materials[4].

Reaction Pathway Visualization

G Gly Glycine (Donor) 1.0 M Excess PLP PLP Cofactor Schiff Base Intermediate Gly->PLP Binding Benz Benzaldehyde (Acceptor) 90 mM in DMSO Benz->PLP Nucleophilic Attack PS L-threo-Phenylserine (Target Kinetic Product) PLP->PS Stereoselective Addition Erythro L-erythro-Phenylserine (Thermodynamic Byproduct) PLP->Erythro Minor Pathway LTA L-Threonine Aldolase Biocatalyst LTA->PLP Activation

Enzymatic aldol condensation pathway for L-threo-Phenylserine synthesis.

Experimental Setup and Protocol

This self-validating protocol integrates precise stoichiometric ratios and in-line monitoring to ensure maximum conversion and diastereomeric excess (d.e.).

Materials & Reagents
  • Substrates: Glycine (Solid, >99% purity), Benzaldehyde (Liquid, >99% purity).

  • Biocatalyst & Cofactor: Recombinant L-Threonine Aldolase (e.g., from Aeromonas jandaei or Pseudomonas putida), Pyridoxal-5'-phosphate (PLP).

  • Buffers & Solvents: 50 mM Sodium phosphate buffer (pH 8.0), Dimethyl sulfoxide (DMSO).

  • Quenching Agents: 0.1 M Sodium tetraborate buffer (pH 10.5) or 30% Trichloroacetic acid (TCA).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH strictly to 8.0.

    • Causality: A pH of 8.0 is optimal for LTA activity and ensures the amino group of glycine remains largely unprotonated, which is a prerequisite for the nucleophilic attack required to form the Schiff base with PLP[3].

  • Donor Saturation: Dissolve Glycine in the buffer to achieve a final concentration of 0.5 M to 1.0 M.

    • Causality: Because the aldol condensation is an equilibrium-driven process, a massive molar excess of the glycine donor (up to 10-fold over the acceptor) is required to forcefully shift the thermodynamic equilibrium toward product formation and suppress retro-aldol cleavage[2][3].

  • Cofactor Addition: Add PLP to the matrix to a final concentration of 50 μM.

    • Causality: Exogenous PLP prevents the formation of inactive apoenzymes during the extended reaction time, maintaining the electron sink mechanism required for carbanion stabilization[3].

Step 2: Acceptor Integration and Biocatalysis Initiation

  • Cosolvent Integration: Prepare a stock solution of benzaldehyde in DMSO. Add this dropwise to the reaction matrix to achieve a final benzaldehyde concentration of 50–90 mM and a total DMSO concentration of 10–20% (v/v)[3][4].

    • Causality: Benzaldehyde exhibits poor aqueous solubility and can cause enzyme inhibition at high localized concentrations. DMSO acts as a crucial cosolvent that increases substrate bioavailability without inducing protein denaturation[3][4].

  • Enzyme Addition: Equilibrate the reaction vessel to 30 °C. Add LTA (0.5 to 10 U/mL, based on specific cleavage activity) to initiate the reaction[3]. Maintain gentle, continuous agitation.

Step 3: In-Line Monitoring (Self-Validation)

  • Real-Time Tracking: Utilize benchtop NMR (e.g., 80 MHz) or rapid HPLC sampling to continuously monitor the depletion of benzaldehyde and the accumulation of L-β-phenylserine[4].

    • Causality: The diastereoselectivity of LTA shifts over time. Initially, the reaction is under kinetic control, favoring the desired L-threo isomer. If left unmonitored, the system enters thermodynamic control, increasing the concentration of the undesired L-erythro byproduct[4]. In-line monitoring ensures the reaction is terminated precisely at the peak of L-threo accumulation.

Step 4: Reaction Quenching and Isolation

  • Quenching: Once the optimal threo/erythro ratio is achieved (typically between 4 to 15 hours), immediately quench the reaction. Extract a 50 μL aliquot and rapidly dilute it in 950 μL of 0.1 M sodium tetraborate buffer (pH 10.5), or add 30% TCA for bulk precipitation[3][5].

    • Causality: A rapid pH shift or acid-induced precipitation instantly denatures the LTA enzyme, "freezing" the diastereomeric ratio and preventing any further retro-aldol degradation during the downstream purification phases[3].

Quantitative Data & Kinetic Parameters

The following table summarizes the optimized quantitative parameters required to maximize the yield and stereopurity of L-threo-phenylserine.

ParameterOptimal Value / RangeMechanistic Impact
Glycine Concentration 0.5 – 1.0 MShifts the reversible equilibrium toward aldol addition, overcoming retro-aldol cleavage[3].
Benzaldehyde Concentration 50 – 90 mMBalanced to provide sufficient acceptor molecules while avoiding enzyme toxicity/inhibition[3][4].
DMSO Co-solvent 10% – 20% (v/v)Enhances the aqueous solubility of benzaldehyde without denaturing the biocatalyst[3][4].
PLP Cofactor 50 μMMaintains saturation of the enzyme active site to stabilize the carbanion intermediate[3].
Temperature & pH 30 °C, pH 8.0Optimal thermodynamic environment for LTA stability and unprotonated glycine amine availability[3].
Expected Conversion Yield 40% – 60%Limited by natural equilibrium; can be improved via continuous flow systems[3][5].
Diastereomeric Excess (d.e.) Up to 80% (syn/threo)Achieved strictly under kinetic control before thermodynamic equilibration occurs[3].

References

  • The Discovery and Biosynthesis of 3-Phenyl-L-serine: A Technical Guide Source: Benchchem URL
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: ACS Publications URL
  • Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions Source: Frontiers URL
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Source: Beilstein Journal of Organic Chemistry URL
  • Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities Source: PMC / Applied Microbiology and Biotechnology URL

Sources

Application

Application Notes and Protocols for the Incorporation of Dl-Threo-3-Phenylserine Hydrate into Peptide Sequences

Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry and materials science, enabling the design of peptidomimetics with enhanced stability, no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry and materials science, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and unique conformational properties. Dl-Threo-3-Phenylserine, a β-hydroxy-α-amino acid, presents a particularly interesting case due to its inherent steric bulk and the presence of a reactive hydroxyl group on a stereochemically defined backbone. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the successful incorporation of Dl-Threo-3-Phenylserine Hydrate into peptide sequences. We address the critical prerequisite of synthesizing the orthogonally protected building block, detail optimized protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss methods for characterization and troubleshooting.

Part 1: The Essential Building Block: Synthesis of Fmoc-Dl-Threo-3-Phenylserine(OtBu)-OH

Direct incorporation of Dl-Threo-3-Phenylserine Hydrate into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is not feasible. The presence of a free α-amino group and a reactive β-hydroxyl group would lead to uncontrolled polymerization and side-chain acylation during the coupling steps. Therefore, an orthogonal protection strategy is mandatory.[1] The most robust approach for SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyl (tBu) group for the side-chain hydroxyl.[2][3]

Protocol 1.1: Synthesis of Dl-Threo-O-tert-butyl-3-Phenylserine

The protection of the hydroxyl group as a tert-butyl ether is achieved by reacting the amino acid with isobutylene under strongly acidic conditions.[4]

Materials:

  • Dl-Threo-3-Phenylserine Hydrate

  • Dichloromethane (DCM), anhydrous

  • Liquid Isobutylene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous phosphoric acid

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend Dl-Threo-3-Phenylserine Hydrate (1.0 equiv) in anhydrous DCM in a pressure-rated vessel.

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Carefully condense liquid isobutylene (10-15 equiv) into the vessel.

  • Slowly add a pre-mixed catalyst of anhydrous phosphoric acid (0.1 equiv) and BF₃·OEt₂ (0.2 equiv).

  • Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. Monitor pressure buildup.

  • Cool the vessel back to -78°C before carefully venting and opening.

  • Allow excess isobutylene to evaporate in a fume hood.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8-9.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 1.2: Synthesis of Fmoc-Dl-Threo-3-Phenylserine(OtBu)-OH

With the hydroxyl group protected, the α-amino group is protected using a standard Fmoc-OSu reagent.[5]

Materials:

  • Dl-Threo-O-tert-butyl-3-Phenylserine (from Protocol 1.1)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% Aqueous sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the O-tert-butyl-protected phenylserine (1.0 equiv) in 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equiv) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Stir the reaction overnight.

  • Dilute the mixture with water and perform three washes with diethyl ether to remove unreacted Fmoc-OSu and by-products.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Fmoc-Dl-Threo-3-Phenylserine(OtBu)-OH. Verify purity by HPLC and confirm mass by LC-MS.

cluster_0 Part 1: Building Block Synthesis A Dl-Threo-3-Phenylserine Hydrate B O-tert-butylation (Isobutylene, BF₃) A->B C Dl-Threo-O-tert-butyl-3-Phenylserine B->C D N-Fmoc Protection (Fmoc-OSu, Na₂CO₃) C->D E Fmoc-Dl-Threo-3-Phenylserine(OtBu)-OH D->E Resin Peptide-Resin (Free N-terminus) PreActivate Pre-activate: Fmoc-PheSer(tBu)-OH + HATU + DIPEA Couple Couple (2-4h) (Double coupling if needed) Resin->Couple PreActivate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotect Negative (Yellow) Wash2 Wash (DMF) Deprotect->Wash2 Cleave Cleave & Deprotect (TFA Cocktail) Deprotect->Cleave Final Cycle NextAA Couple Next Amino Acid Wash2->NextAA NextAA->Deprotect Repeat Cycle

SPPS cycle for incorporating sterically hindered Phenylserine.

Part 3: Solution-Phase Synthesis Strategy

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable, albeit more labor-intensive, alternative. [6]It can be advantageous for very large-scale synthesis of short peptides or when a specific fragment is required.

The core principle involves protecting the N-terminus of one amino acid (or peptide fragment) and the C-terminus of another, coupling them in solution, and then selectively deprotecting one end to allow for the next coupling. For Dl-Threo-3-Phenylserine, this would involve using Fmoc-Dl-Threo-3-Phenylserine(OtBu)-OH and coupling it to a C-terminally protected amino acid ester (e.g., H-Gly-OMe). The major challenge is the need for purification (typically chromatography) after each coupling and deprotection step, which significantly increases time and solvent consumption compared to the simple filtration and washing steps of SPPS.

cluster_1 Solution-Phase Coupling AA1 Fmoc-PheSer(OtBu)-OH Couple Couple (e.g., DIC/HOBt) AA1->Couple AA2 H-AA(PG)-OR AA2->Couple Dipeptide Fmoc-Dipeptide(PG)-OR Couple->Dipeptide Purify Purify (Chromatography) Dipeptide->Purify

Conceptual workflow for solution-phase coupling.

Part 4: Characterization and Analysis

Successful incorporation must be rigorously verified. After cleavage and purification, the final peptide should be analyzed using a combination of chromatographic and spectrometric techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the crude peptide and for purifying the final product. A sharp, single peak indicates a high degree of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the definitive confirmation of successful synthesis. The observed molecular weight of the main HPLC peak must match the calculated theoretical mass of the desired peptide containing the phenylserine residue.

Part 5: Technical Discussion & Troubleshooting

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is paramount when dealing with a sterically hindered residue like Dl-Threo-3-Phenylserine. The following table provides a comparative overview of common reagents and their effectiveness.

Coupling Reagent CombinationReagent TypeRelative ReactivityTypical Purity for Hindered CouplingKey Considerations
DIC / HOBtCarbodiimideStandard60-85%Often insufficient for hindered residues; risk of side reactions. [7]
HBTU / DIPEAUronium SaltHigh90-97%Highly effective and common choice for difficult couplings. [7]
HATU / DIPEA Uronium Salt Very High >95% Recommended for Phenylserine. Lower racemization risk than HBTU.
PyBOP / DIPEAPhosphonium SaltHigh90-96%Effective alternative to uronium salts.

Note: Purity values are illustrative and depend on the specific sequence, resin, and reaction conditions.

Troubleshooting Common Issues
  • Problem: Persistently positive Kaiser test after the first coupling.

    • Cause: Incomplete reaction due to steric hindrance.

    • Solution: Perform a second coupling with fresh, pre-activated amino acid. Ensure your coupling reagents (e.g., HATU) are fresh and anhydrous. Consider extending the coupling time to 4+ hours. * Problem: Low final yield after cleavage.

    • Cause: Could be due to incomplete coupling at the phenylserine step leading to truncated sequences (which may be lost during purification), or peptide aggregation during synthesis.

    • Solution: Re-evaluate the coupling protocol for the hindered residue. For aggregation-prone sequences, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) may improve solvation. * Problem: Mass spectrometry shows a mass corresponding to the desired peptide minus one water molecule (M-18).

    • Cause: Potential β-elimination of the hydroxyl group during synthesis or cleavage, although tBu protection minimizes this. This is more common with unprotected or poorly protected β-hydroxy amino acids.

    • Solution: Ensure the integrity of the tBu protecting group on the synthesized building block. Confirm that cleavage conditions are not excessively harsh or prolonged.

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5854–5857. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 797-810. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Google Patents. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups - Fmoc-Protected Amino Groups. [Link]

  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 439-449. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Google Patents. (2014). Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
  • Asadi, S., et al. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 13(Suppl), 149–159. [Link]

  • Morphy, J. R., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 451–460. [Link]

  • ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Forgách, L., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3939-3951. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Total-Synthesis.com. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2013). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. [Link]

  • Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(8), 6531-6601. [Link]

  • PubMed Central (PMC). (2012). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. [Link]

  • Guarracino, D., et al. (2019). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2021, 1-17. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of Dl-Threo-3-Phenylserine Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Comprehensive Characterization Dl-Threo-3-Phenylserine Hydrate, a non-proteinogenic amino acid, serves as a crucial buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Comprehensive Characterization

Dl-Threo-3-Phenylserine Hydrate, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and solid-state properties, including its hydration state, directly influence the physicochemical characteristics, stability, and bioavailability of active pharmaceutical ingredients (APIs). Therefore, a thorough and multi-faceted analytical characterization is paramount during drug development and for ensuring quality control.

This guide provides a detailed overview of key analytical techniques and step-by-step protocols for the comprehensive characterization of Dl-Threo-3-Phenylserine Hydrate. As a Senior Application Scientist, the focus extends beyond mere procedural instructions to elucidate the rationale behind experimental choices, ensuring a robust and scientifically sound analytical workflow.

Analytical Workflow for Comprehensive Characterization

A systematic approach to characterizing Dl-Threo-3-Phenylserine Hydrate involves a combination of chromatographic, spectroscopic, and thermal analysis techniques. This integrated workflow ensures a holistic understanding of the molecule's identity, purity, stereochemistry, and solid-state properties.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Solid-State & Structural Analysis cluster_3 Data Integration & Reporting Sample Dl-Threo-3-Phenylserine Hydrate Sample HPLC HPLC Analysis (Purity & Stereoisomerism) Sample->HPLC Dissolution FTIR FTIR Spectroscopy (Functional Groups & Racemate ID) Sample->FTIR Solid Sample Thermal_Analysis Thermal Analysis (TGA/DSC) (Hydration State & Thermal Stability) Sample->Thermal_Analysis Solid Sample XRD Powder X-Ray Diffraction (PXRD) (Crystallinity & Polymorphism) Sample->XRD Solid Sample NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Dissolution Data_Analysis Integrated Data Analysis & Characterization Report HPLC->Data_Analysis FTIR->Data_Analysis Thermal_Analysis->Data_Analysis XRD->Data_Analysis NMR->Data_Analysis

Caption: Integrated workflow for the characterization of Dl-Threo-3-Phenylserine Hydrate.

High-Performance Liquid Chromatography (HPLC): Purity and Stereoisomeric Analysis

HPLC is an indispensable technique for determining the purity of Dl-Threo-3-Phenylserine Hydrate and for separating its stereoisomers. Given that the molecule contains two chiral centers, four stereoisomers are possible. The use of a chiral stationary phase (CSP) is essential for resolving the enantiomers.

Expertise & Experience in Method Selection

The choice of a ligand-exchange chiral stationary phase is often effective for the separation of amino acid enantiomers. This method relies on the formation of transient diastereomeric complexes between the analyte, a metal ion (often copper), and the chiral selector on the stationary phase, leading to differential retention.[1][2][3][4][5][6][7][8]

Protocol for Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of Dl-Threo-3-Phenylserine stereoisomers. Method validation is crucial for ensuring the reliability of the results for routine analysis.[1][9]

Instrumentation and Consumables:

  • HPLC System with a UV detector

  • Chiral Column: e.g., Chirex 3126 (D)-penicillamine, 150 x 4.6 mm

  • Copper (II) Sulfate (CuSO₄)

  • Isopropanol, HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware and filtration apparatus (0.45 µm membrane filter)

Chromatographic Conditions:

ParameterCondition
Column Chirex 3126 (D)-penicillamine, 150 x 4.6 mm
Mobile Phase 2 mM Copper (II) Sulfate in Water/Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 2 mM solution of Copper (II) Sulfate in a pre-mixed solvent of water and Isopropanol (85:15).

    • Ensure the solution is well-mixed and degassed before use.[2]

  • Sample Preparation:

    • Dissolve the Dl-Threo-3-Phenylserine Hydrate sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • HPLC System Setup and Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 40 °C.

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis and integrate the peaks to determine retention times and peak areas for purity assessment and stereoisomer ratio.

HPLC_Workflow Mobile_Phase Prepare Mobile Phase (2mM CuSO4 in Water/IPA) Equilibrate Equilibrate HPLC System and Chiral Column Mobile_Phase->Equilibrate Sample_Prep Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) Sample_Prep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Purity & Stereoisomer Ratio) Detect->Analyze

Caption: Step-by-step workflow for the chiral HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group and Racemate Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Dl-Threo-3-Phenylserine Hydrate, it can confirm the presence of key functional groups and can also be used to differentiate the racemic (DL) form from the enantiopure forms due to differences in crystal lattice packing and hydrogen bonding.[10][11]

Expertise & Experience in Spectral Interpretation

While enantiomers have identical FTIR spectra in an achiral environment (e.g., solution), their solid-state spectra can differ from that of the racemate. This is because the crystal packing of a racemate can be different from that of the pure enantiomers, leading to shifts in vibrational modes, particularly those involved in hydrogen bonding.[10]

Expected Characteristic FTIR Absorption Bands for Dl-Threo-3-Phenylserine Hydrate:

Wavenumber Range (cm⁻¹)Assignment
3500 - 3200O-H stretching (from hydrate and hydroxyl group), N-H stretching
3200 - 2800C-H stretching (aromatic and aliphatic)
~1650 - 1550C=O stretching (carboxylate), N-H bending
~1600, ~1450C=C stretching (aromatic ring)
~1400C-O-H bending
~1100C-O stretching (hydroxyl)
Protocol for Solid-State FTIR Analysis (ATR)

Instrumentation and Consumables:

  • FTIR Spectrometer with an Attenuated Total Reflection (ATR) accessory

  • Dl-Threo-3-Phenylserine Hydrate sample (solid powder)

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid Dl-Threo-3-Phenylserine Hydrate powder onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Compare the obtained spectrum with a reference spectrum if available.

    • Analyze the spectrum for the presence of characteristic functional group absorptions.

Thermal Analysis (TGA/DSC): Hydration State and Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for investigating the hydration state and thermal stability of Dl-Threo-3-Phenylserine Hydrate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[8][12][13][14][15][16][17][18]

Expertise & Experience in Thermal Data Interpretation

For a hydrated compound, TGA will show a mass loss corresponding to the loss of water molecules at a specific temperature range. The stoichiometry of the hydrate can be calculated from this mass loss. DSC can reveal endothermic events such as dehydration and melting, and exothermic events like decomposition.

Expected Thermal Events for Dl-Threo-3-Phenylserine Hydrate:

TechniqueExpected EventApproximate Temperature Range (°C)
TGA Mass loss due to dehydration50 - 150
TGA Decomposition> 180
DSC Endotherm corresponding to dehydration50 - 150
DSC Endotherm corresponding to melting/decomposition> 180
Protocol for TGA/DSC Analysis

Instrumentation and Consumables:

  • TGA instrument

  • DSC instrument (or a simultaneous TGA/DSC instrument)

  • Aluminum or ceramic pans

  • Dl-Threo-3-Phenylserine Hydrate sample (solid powder)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Dl-Threo-3-Phenylserine Hydrate sample into a TGA or DSC pan.

  • Instrument Setup:

    • Place the sample pan in the instrument furnace.

    • Use an empty pan as a reference for DSC.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA: Determine the percentage mass loss in the dehydration region and calculate the number of water molecules per molecule of the compound.

    • DSC: Identify the peak temperatures and enthalpies of any thermal events (dehydration, melting, decomposition).

Powder X-Ray Diffraction (PXRD): Crystallinity and Polymorphism

PXRD is a powerful technique for characterizing the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and can identify different polymorphic forms. For a hydrated crystal, the PXRD pattern is unique and will change upon dehydration.

Expertise & Experience in PXRD Pattern Analysis

A crystalline material will produce a unique diffraction pattern of sharp peaks at specific 2θ angles, which is a fingerprint of its crystal lattice structure. An amorphous material will produce a broad halo with no distinct peaks. Different polymorphs or hydrates of the same compound will have different crystal structures and thus different PXRD patterns.

Protocol for PXRD Analysis

Instrumentation and Consumables:

  • Powder X-Ray Diffractometer

  • Sample holder

  • Dl-Threo-3-Phenylserine Hydrate sample (finely ground powder)

Procedure:

  • Sample Preparation:

    • Gently grind the Dl-Threo-3-Phenylserine Hydrate sample to a fine powder to ensure random orientation of the crystallites.

    • Carefully pack the powder into the sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the X-ray source (commonly Cu Kα) and detector parameters.

  • Data Collection:

    • Scan the sample over a specific 2θ range (e.g., 5° to 40°) at a defined scan speed.

  • Data Analysis:

    • Analyze the resulting diffractogram for the positions (2θ) and intensities of the diffraction peaks.

    • Compare the pattern to reference patterns if available to confirm the crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is a primary technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[19][20][21]

Expertise & Experience in NMR Spectral Analysis

The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in an NMR spectrum provide a wealth of information for confirming the structure of Dl-Threo-3-Phenylserine. The presence of exchangeable protons (from -OH, -NH₂, and -COOH groups) can be confirmed by D₂O exchange experiments.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonApproximate Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.5Multiplet
CH-OH~5.0Doublet
CH-NH₂~4.0Doublet

Note: The chemical shifts of exchangeable protons (-OH, -NH₂, -COOH) will not be observed in D₂O.

Protocol for ¹H NMR Analysis

Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Dl-Threo-3-Phenylserine Hydrate sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the Dl-Threo-3-Phenylserine Hydrate sample in approximately 0.6-0.7 mL of D₂O in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts and multiplicities to the corresponding protons in the molecule.

NMR_Workflow Dissolve Dissolve Sample in Deuterated Solvent (D₂O) Insert Insert Sample into NMR Spectrometer Dissolve->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire Spectrum Lock_Shim->Acquire Process Process Data Acquire->Process Analyze Analyze and Assign Chemical Shifts Process->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive characterization of Dl-Threo-3-Phenylserine Hydrate requires an integrated approach utilizing multiple analytical techniques. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality, purity, and desired solid-state form of this important pharmaceutical building block. Adherence to these scientifically grounded methodologies will contribute to the development of safe and effective medicines.

References

  • Georganics. (n.d.). DL-threo-3-Phenylserine hydrate - High purity | EN. Georganics. [Link]

  • Krull, I. S., & Mistry, K. (2017). Validation of Amino Acid Analysis Methods. In Amino Acid Analysis (pp. 319-343). Humana Press, New York, NY. [Link]

  • Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical 1 H and 13 C NMR chemical shifts δ(ppm) from TMS for studied compounds. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • PubChem. (n.d.). Dl-Threo-3-Phenylserine Hydrate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). D-threo-3-phenylserine. PubChem. [Link]

  • Poveda-Reyes, S., et al. (2021). Hydrothermal Decomposition of Amino Acids and Origins of Prebiotic Meteoritic Organic Compounds. Life, 11(5), 442. [Link]

  • Sato, N., et al. (2004). Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. Industrial & Engineering Chemistry Research, 43(12), 3233-3237. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]

  • ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1441. [Link]

  • Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Journal of Chemical Information and Modeling, 61(12), 5821-5833. [Link]

  • ResearchGate. (n.d.). (a) DSC curve of L-threonine. (b) TGA curve of L-threonine. ResearchGate. [Link]

  • Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Chalmers Publication Library. [Link]

  • Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. Semantic Scholar. [Link]

  • Semantic Scholar. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Semantic Scholar. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • UVaDOC Principal. (2024). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. UVaDOC Principal. [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Dl-Threo-3-Phenylserine Hydrate

Welcome to the comprehensive troubleshooting guide for the crystallization of Dl-Threo-3-Phenylserine Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for the crystallization of Dl-Threo-3-Phenylserine Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific amino acid derivative. The following question-and-answer format provides direct, actionable solutions grounded in scientific principles to ensure the successful isolation of high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

No Crystals Are Forming, Even After Extended Cooling. What's Happening?

This is a common issue often related to sub-optimal supersaturation or nucleation barriers.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of Dl-Threo-3-Phenylserine Hydrate in your solvent may be too low.

    • Troubleshooting Protocol:

      • Gently reheat the solution to re-dissolve any potential micro-nuclei.

      • Reduce the solvent volume by 10-20% through evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) to increase the concentration.

      • Allow the solution to cool again, following your established procedure. If crystals still do not form, a more significant solvent reduction may be necessary.[1]

  • High Nucleation Energy Barrier: The solution may be in a metastable state where spontaneous nucleation is kinetically unfavorable.

    • Troubleshooting Protocol:

      • Seeding: Introduce a small, pure crystal of Dl-Threo-3-Phenylserine Hydrate (a "seed crystal") into the supersaturated solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.

      • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1]

      • Lowering Temperature: If using a cooling bath, consider lowering the temperature further to increase the driving force for crystallization.

The Crystallization Yield is Very Low. How Can I Improve It?

A poor yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as it increases the solubility of the compound at the final crystallization temperature.[1]

    • Troubleshooting Protocol:

      • Before filtration, take a small aliquot of the mother liquor and evaporate the solvent. A significant solid residue indicates a substantial amount of dissolved product.

      • To recover the dissolved product, concentrate the mother liquor by evaporation and cool it again to induce a second crop of crystals. Note that this second crop may have a lower purity than the first.

      • For future experiments, carefully determine the minimum amount of hot solvent required to fully dissolve the solid.

  • Inappropriate Solvent System: The chosen solvent may have too high a solvating power for Dl-Threo-3-Phenylserine Hydrate, even at lower temperatures.

    • Troubleshooting Protocol:

      • Consider using a binary solvent system. This typically involves a "good" solvent in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble. The anti-solvent is slowly added to the solution of the compound in the good solvent to induce crystallization.

      • Water is a potential solvent for Dl-Threo-3-Phenylserine Hydrate, with a reported solubility of 5.83 mg/mL, which may require ultrasonication to achieve.[2] Experiment with mixtures of water and a miscible organic solvent (e.g., ethanol, isopropanol) to optimize the yield.

The Crystals are Oily or Form an Amorphous Solid. What Corrective Actions Can I Take?

The formation of oils or amorphous precipitates instead of distinct crystals often points to issues with supersaturation rate, impurities, or solvent choice.

Possible Causes & Solutions:

  • Supersaturation is Too High or Cooling is Too Rapid: This can cause the compound to "crash out" of solution as an oil or amorphous solid rather than forming an ordered crystal lattice.[1]

    • Troubleshooting Protocol:

      • Re-heat the mixture to dissolve the oil/amorphous solid.

      • Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level.

      • Allow the solution to cool much more slowly. Insulating the crystallization vessel can help achieve a gradual temperature decrease.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to oiling out.

    • Troubleshooting Protocol:

      • Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography or treatment with activated carbon to remove colored impurities.

      • Recrystallization is a powerful purification technique.[3] The process of dissolving the impure solid and allowing it to re-crystallize can exclude impurities from the crystal lattice.[3]

How Does pH Affect the Crystallization of Dl-Threo-3-Phenylserine Hydrate?

As an amino acid derivative, Dl-Threo-3-Phenylserine Hydrate's solubility is significantly influenced by pH.[4] The molecule possesses both an acidic carboxylic acid group and a basic amino group.

Scientific Rationale:

  • At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility in aqueous media is typically at a minimum. This is often the optimal pH for crystallization from water.

  • At pH values significantly above or below the pI, the molecule will exist predominantly as a charged species (carboxylate or ammonium ion, respectively), leading to increased solubility and potentially inhibiting crystallization.[4][5]

Experimental Approach to Optimize pH:

  • Dissolve the Dl-Threo-3-Phenylserine Hydrate in a slightly acidic or basic aqueous solution.

  • Slowly adjust the pH towards the isoelectric point using a dilute acid or base.

  • Monitor for the onset of precipitation/crystallization. The pH at which the first signs of solid formation appear is likely near the optimal pH for crystallization.

ParameterInfluence on CrystallizationTroubleshooting Action
pH Affects solubility and molecular charge.[4][5]Adjust pH towards the isoelectric point to minimize solubility and promote crystallization.
Temperature Controls solubility and supersaturation.Employ slow cooling to control crystal growth rate.
Solvent Determines solubility and potential for polymorphism.Use a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Impurities Can inhibit nucleation and disrupt crystal growth.[3]Purify the starting material if necessary.
I Suspect Different Crystal Forms (Polymorphs) Are Being Produced. How Can I Control This?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, including solubility and stability. For amino acids and their derivatives, hydrate and anhydrate forms are common.[6]

Controlling Polymorphism:

  • Solvent Choice: The solvent system can have a profound impact on which polymorph crystallizes. Experiment with a range of solvents with different polarities.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.

  • Temperature: The temperature at which crystallization occurs can influence the thermodynamic stability of the resulting polymorph.[6]

Analytical Techniques for Polymorph Identification:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[7]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs based on their different melting points and enthalpies of fusion.

  • Infrared (IR) Spectroscopy: Different polymorphs may exhibit subtle differences in their IR spectra due to variations in intermolecular interactions in the crystal lattice.

Troubleshooting Workflow Diagram

G start Crystallization Issue Identified no_crystals No Crystals Forming start->no_crystals low_yield Low Yield start->low_yield oiling_out Oiling Out / Amorphous Solid start->oiling_out polymorphism Suspected Polymorphism start->polymorphism sub_supersat Insufficient Supersaturation? no_crystals->sub_supersat excess_solvent Excessive Solvent? low_yield->excess_solvent too_fast_cooling Cooling Too Rapid? oiling_out->too_fast_cooling solvent_effect Solvent/Temperature Effect? polymorphism->solvent_effect nucleation_barrier Nucleation Barrier? sub_supersat->nucleation_barrier No concentrate Concentrate Solution sub_supersat->concentrate Yes seed_scratch Seed or Scratch nucleation_barrier->seed_scratch Yes wrong_solvent Inappropriate Solvent? excess_solvent->wrong_solvent No optimize_solvent_vol Optimize Solvent Volume excess_solvent->optimize_solvent_vol Yes change_solvent Change Solvent/System wrong_solvent->change_solvent Yes impurities Impurities Present? too_fast_cooling->impurities No slow_cooling Slow Down Cooling Rate too_fast_cooling->slow_cooling Yes purify_material Purify Starting Material impurities->purify_material Yes solvent_effect->change_solvent Yes characterize Characterize with PXRD/DSC solvent_effect->characterize Control & Verify end Successful Crystallization concentrate->end seed_scratch->end optimize_solvent_vol->end change_solvent->end slow_cooling->end purify_material->end characterize->end

Caption: Troubleshooting workflow for Dl-Threo-3-Phenylserine Hydrate crystallization.

References
  • Georganics. DL-threo-3-Phenylserine hydrate - High purity. [Link]

  • Gilbert, P. U. P. A., & Banfield, J. F. (2013). Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. In Reviews in Mineralogy and Geochemistry (Vol. 74, pp. 109–130). Mineralogical Society of America.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • All বড় (All Boro), S., & meticulously (meticulously), M. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(9), 5035–5046. [Link]

  • Li, Y., Zhu, Y., & Liu, J. (2018). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 20(44), 7202–7208. [Link]

  • Vojvodic, V., Stana, A., & Raic, M. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]

  • Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from benzaldehyde and glycine by a novel enzyme, l-phenylserine aldolase. ResearchGate. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 838–851. [Link]

  • National Center for Biotechnology Information. Dl-Threo-3-Phenylserine Hydrate. PubChem. [Link]

  • National Center for Biotechnology Information. D-threo-3-phenylserine. PubChem. [Link]

  • Google Patents. EP2828242A1 - Novel polymorphic crystal forms....
  • Google Patents.
  • FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2568. [Link]

  • Acevedo, D., et al. (2005). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate. [Link]

  • Reddit. Troubleshooting Crystal Trays. [Link]

  • Woo, X. Y., et al. (2009). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. Crystal Growth & Design, 9(7), 3039–3048. [Link]

Sources

Optimization

Reducing by-product formation in Dl-Threo-3-Phenylserine Hydrate synthesis.

Welcome to the technical support center for the synthesis of DL-threo-3-phenylserine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of DL-threo-3-phenylserine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on practical, field-proven insights to help you minimize by-product formation and optimize your synthesis, whether through chemical or enzymatic routes.

Diagram: Synthetic Pathways and By-product Formation

Overview of DL-threo-3-Phenylserine Synthesis and By-product Formation cluster_chemical Chemical Synthesis (Erlenmeyer-Plöchl) cluster_enzymatic Enzymatic Synthesis Hippuric Acid Hippuric Acid Azlactone Azlactone Hippuric Acid->Azlactone Acetic Anhydride Benzaldehyde Benzaldehyde Benzaldehyde->Azlactone Condensation DL-threo-3-Phenylserine DL-threo-3-Phenylserine Azlactone->DL-threo-3-Phenylserine Hydrolysis (Desired) DL-erythro-3-Phenylserine DL-erythro-3-Phenylserine Azlactone->DL-erythro-3-Phenylserine Hydrolysis (By-product) Hydrolysis By-products Hydrolysis By-products Azlactone->Hydrolysis By-products Incomplete/Side Reactions Glycine Glycine Threonine Aldolase Threonine Aldolase Glycine->Threonine Aldolase Benzaldehyde_enz Benzaldehyde Benzaldehyde_enz->Threonine Aldolase DL-threo-3-Phenylserine_enz DL-threo-3-Phenylserine Threonine Aldolase->DL-threo-3-Phenylserine_enz Desired DL-erythro-3-Phenylserine_enz DL-erythro-3-Phenylserine Threonine Aldolase->DL-erythro-3-Phenylserine_enz By-product Degradation Products e.g., 2-Aminoacetophenone DL-threo-3-Phenylserine_enz->Degradation Products e.g., Phenylserine Dehydrogenase

Caption: Synthetic routes to DL-threo-3-phenylserine and major by-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Chemical Synthesis (Erlenmeyer-Plöchl Route)

The Erlenmeyer-Plöchl synthesis is a classic and versatile method for preparing α-amino acids.[1] It involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde (benzaldehyde) to form an azlactone, which is then hydrolyzed to the desired product.[2][3]

Q1: My synthesis yields a high percentage of the undesired DL-erythro isomer. How can I improve the threo-selectivity?

A1: The formation of the erythro isomer is the most common by-product in this synthesis.[4] The threo/erythro ratio is determined during the hydrolysis of the azlactone intermediate. Here are key factors and troubleshooting steps:

  • Mechanism Insight: The stereochemistry is set during the reduction or hydrolysis of the azlactone intermediate. The planarity of the azlactone ring allows for the formation of both diastereomers.

  • Troubleshooting Strategies:

    • Reaction Temperature: Lower temperatures during the condensation step can favor the formation of one stereoisomer over the other. Experiment with temperatures ranging from 0°C to room temperature.

    • Base and Solvent System: The choice of base and solvent for the hydrolysis of the azlactone is critical. A milder base and a non-polar, aprotic solvent may improve selectivity.

    • Purification is Key: Since achieving high threo-selectivity can be challenging, efficient purification methods are often necessary. Fractional crystallization is a common and effective method for separating threo and erythro isomers, as they often have different solubilities in various solvents.[5][6]

Q2: I am observing unexpected by-products after the hydrolysis of the azlactone. What could they be and how can I avoid them?

A2: Besides the erythro isomer, other by-products can arise from incomplete or alternative reactions during hydrolysis.[7][8][9]

  • Potential By-products:

    • Unreacted Azlactone: Incomplete hydrolysis will leave unreacted azlactone in your product mixture.

    • N-Benzoyl-α,β-didehydrophenylalanine: This is the unsaturated precursor to phenylserine. Its presence indicates that the reduction step (if performed) or the hydrolysis of the double bond was incomplete.

    • Ring-opened, unhydrolyzed amide: The azlactone ring can open without the complete hydrolysis of the amide bond, leading to N-benzoyl-3-phenylserine.

  • Troubleshooting Strategies:

    • Hydrolysis Conditions: Ensure complete hydrolysis by adjusting the reaction time, temperature, and concentration of the acid or base. Monitoring the reaction by TLC or HPLC is crucial.

    • pH Control: Maintain the appropriate pH during hydrolysis to avoid side reactions.

    • Work-up Procedure: A careful work-up procedure, including extractions to remove non-polar impurities, can help isolate the desired product.

Table 1: Comparison of Reaction Conditions for Improved Threo-Selectivity

ParameterCondition 1 (Standard)Condition 2 (Optimized for Threo)Rationale
Condensation Temp. 80-100°C25-40°CLower temperatures can enhance stereoselectivity.
Hydrolysis Base Strong Base (e.g., NaOH)Mild Base (e.g., NaHCO₃)Milder conditions can reduce side reactions.
Solvent for Hydrolysis Aqueous/AlcoholicBiphasic (e.g., Toluene/Water)May influence the stereochemical outcome of the hydrolysis.
Section 2: Enzymatic Synthesis (Threonine Aldolase Route)

Enzymatic synthesis using threonine aldolases offers a greener and often more stereoselective route to 3-phenylserine.[10] These enzymes catalyze the reversible aldol condensation of glycine and benzaldehyde.[11][12]

Q3: My enzymatic reaction has low conversion and/or low diastereomeric excess (de). What are the likely causes and solutions?

A3: Low conversion and poor stereoselectivity are common challenges in enzymatic synthesis.

  • Mechanism Insight: Threonine aldolases exhibit varying degrees of stereoselectivity, which can be influenced by the reaction equilibrium and conditions.[13] The reverse reaction (retro-aldol cleavage) can limit the overall yield.[12]

  • Troubleshooting Workflow:

Troubleshooting Low Conversion/Diastereoselectivity in Enzymatic Synthesis Low Conversion/de Low Conversion/de Check Reaction Equilibrium Check Reaction Equilibrium Low Conversion/de->Check Reaction Equilibrium Check Enzyme Activity Check Enzyme Activity Low Conversion/de->Check Enzyme Activity Consider Enzyme Inhibition Consider Enzyme Inhibition Low Conversion/de->Consider Enzyme Inhibition Improve Stereoselectivity Improve Stereoselectivity Low Conversion/de->Improve Stereoselectivity Optimize Substrate Ratio Optimize Substrate Ratio Check Reaction Equilibrium->Optimize Substrate Ratio Yes Remove By-products Remove By-products Check Reaction Equilibrium->Remove By-products Yes Verify pH and Temperature Verify pH and Temperature Check Enzyme Activity->Verify pH and Temperature Yes Check Cofactor Presence Check Cofactor Presence Check Enzyme Activity->Check Cofactor Presence Yes Substrate/Product Inhibition Substrate/Product Inhibition Consider Enzyme Inhibition->Substrate/Product Inhibition Yes Lower Temperature Lower Temperature Improve Stereoselectivity->Lower Temperature Yes Add Co-solvent Add Co-solvent Improve Stereoselectivity->Add Co-solvent Yes Enzyme Engineering Enzyme Engineering Improve Stereoselectivity->Enzyme Engineering Yes

Caption: A workflow for troubleshooting enzymatic synthesis of phenylserine.

  • Detailed Solutions:

    • Reaction Equilibrium: The aldol reaction is reversible. Use a high concentration of glycine relative to benzaldehyde to push the equilibrium towards product formation.

    • Enzyme Activity and Stability: Ensure the reaction pH and temperature are optimal for the specific threonine aldolase being used. The presence of cofactors like pyridoxal 5'-phosphate (PLP) and metal ions may be necessary for enzyme activity and stability.

    • Substrate/Product Inhibition: High concentrations of benzaldehyde can be inhibitory to some aldolases. Consider a fed-batch approach for benzaldehyde addition.

    • Improving Diastereoselectivity:

      • Temperature: Lowering the reaction temperature can sometimes improve the diastereomeric excess (de).[13]

      • Co-solvents: The addition of organic co-solvents (e.g., DMSO) can influence both conversion and stereoselectivity.

      • Enzyme Selection/Engineering: Different threonine aldolases have different intrinsic stereoselectivities. If possible, screen different enzymes. Enzyme engineering can also be employed to improve diastereoselectivity.

Q4: I have detected 2-aminoacetophenone in my reaction mixture. Where is it coming from?

A4: The presence of 2-aminoacetophenone is likely due to the degradation of the phenylserine product.

  • Mechanism Insight: Some microorganisms contain phenylserine dehydrogenases, which can oxidize the β-hydroxyl group of phenylserine. The resulting β-keto acid is unstable and spontaneously decarboxylates to form 2-aminoacetophenone.[14]

  • Troubleshooting Strategies:

    • Use a Purified Enzyme: If you are using whole cells, consider using a purified enzyme to eliminate competing side reactions from other enzymes in the host organism.

    • Reaction Conditions: Optimize reaction conditions (e.g., pH, oxygen levels) to minimize the activity of any contaminating dehydrogenases.

    • Strain Engineering: If using a whole-cell biocatalyst, consider engineering the host strain to knock out the gene encoding phenylserine dehydrogenase.

Section 3: Analysis and Purification

Q5: How can I accurately determine the ratio of threo to erythro isomers in my sample?

A5: Accurate determination of the diastereomeric ratio is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common method.

  • Analytical Techniques:

    • Chiral HPLC: This is the most direct method. A chiral column, such as one based on penicillamine, can separate all four stereoisomers (D/L-threo and D/L-erythro).[15]

    • Derivatization followed by RP-HPLC: Derivatizing the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creates diastereomeric derivatives that can often be separated on a standard reverse-phase (e.g., C18) column.[16]

Table 2: Typical HPLC Conditions for Phenylserine Isomer Analysis

MethodColumnMobile PhaseDetectionReference
Chiral HPLC Chirex 3126 (D)-penicillamine75% 2 mM CuSO₄ / 25% MethanolUV 254 nm[15]
Derivatization C18 Reverse-PhaseAcetonitrile/Water gradient with TFAUV 340 nm[16]

Q6: What are the most effective methods for purifying DL-threo-3-phenylserine from the erythro by-product on a preparative scale?

A6: The choice of purification method depends on the scale of your synthesis and the required purity.

  • Purification Strategies:

    • Fractional Crystallization: This is a widely used and effective method, exploiting the different solubilities of the threo and erythro isomers in specific solvents or solvent mixtures.[5][6] This often involves the formation of salts (e.g., hydrochlorides) to improve crystallization properties.

    • Ion-Exchange Chromatography: This technique can be used to separate the isomers, particularly for smaller scale purifications or when high purity is required.[13]

    • Preparative HPLC: While expensive for large quantities, preparative chiral HPLC can provide very high purity material.

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of DL-3-Phenylserine

This protocol is a general guideline and may require optimization.

  • Azlactone Formation:

    • In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).

    • Add acetic anhydride (3.0 eq) and heat the mixture to 80-90°C for 1-2 hours with stirring.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and slowly add ethanol to precipitate the azlactone.

    • Collect the solid by vacuum filtration and wash with cold ethanol and water.

  • Hydrolysis to DL-3-Phenylserine:

    • Suspend the crude azlactone in a suitable solvent (e.g., aqueous acetone).

    • Add a mild base (e.g., NaHCO₃) and stir at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).

    • Acidify the reaction mixture with HCl to pH ~1-2 to precipitate the N-benzoyl-phenylserine.

    • Heat the N-benzoyl-phenylserine in aqueous HCl to hydrolyze the amide bond.

    • Cool the solution and neutralize with a base (e.g., NH₄OH) to precipitate the DL-3-phenylserine.

    • Collect the product by filtration and recrystallize from hot water.

Protocol 2: Enzymatic Synthesis of DL-3-Phenylserine using Threonine Aldolase

This protocol is a starting point and should be optimized for the specific enzyme used.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.5-8.0).

    • Add glycine to a final concentration of 0.5 M.

    • If required by the enzyme, add pyridoxal 5'-phosphate (PLP) to a final concentration of 50 µM.

    • Add the threonine aldolase (purified enzyme or whole cells).

  • Reaction Execution:

    • Start the reaction by adding benzaldehyde to a final concentration of 50 mM. To avoid substrate inhibition, this can be done portion-wise or via a syringe pump over several hours.

    • Stir the reaction at the optimal temperature for the enzyme (e.g., 30°C).

    • Monitor the formation of phenylserine and the consumption of benzaldehyde by HPLC.

  • Work-up and Purification:

    • Stop the reaction by adding acid (e.g., HCl) to denature the enzyme.

    • Centrifuge to remove the enzyme/cells.

    • The supernatant can be purified by crystallization or chromatography as described above.

References

  • Analysis of the four isomers of phenylserine on a chiral column. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC. [Link]

  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. (2024, February 16). PubMed. [Link]

  • Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. (n.d.). Wiley Online Library. Retrieved March 10, 2026, from [Link]

  • A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Optimal production of L-threo-2,3-dihydroxyphenylserine (L-threo-DOPS) on a large scale by diastereoselectivity-enhanced variant of L-threonine aldolase expressed in Escherichia coli. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. (2019, May 27). Frontiers. [Link]

  • Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Substrate access path-guided engineering of l-threonine aldolase for improving diastereoselectivity. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 10, 2026, from [Link]

  • Preparation of phenylserine amide and phenylserine / phenylserine amide. (n.d.). Google Patents.
  • HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved March 10, 2026, from [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Merck Index. Retrieved March 10, 2026, from [Link]

  • The Stereochemistry of Biosythetic Phenylserine. (n.d.). ERN Conference. Retrieved March 10, 2026, from [Link]

  • Methodizing HPLC for Stereoisomeric peptide analysis. (n.d.). University of New Hampshire. Retrieved March 10, 2026, from [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol. (n.d.). Google Patents.
  • Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. (2025, August 5). ResearchGate. [Link]

  • Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. (2006, August 15). PubMed. [Link]

  • The Hive Methods Discourse. (n.d.). Production of 2-Methyl-3-phenylserine. Retrieved March 10, 2026, from [Link]

  • ALDOL CONDENSATION. (n.d.). SRM University. Retrieved March 10, 2026, from [Link]

  • Amino Acids-I, Synthesis. (n.d.). e-PG Pathshala. Retrieved March 10, 2026, from [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013, April 1). Modern Scientific Press. [Link]

  • Aldol Condensation Explained: Mechanism, Types, and Examples. (2025, March 24). Patsnap Eureka. [Link]

  • Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces. (2026, January 5). Journal of Microbiology and Biotechnology. [Link]

  • Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Aldol Condensation. (2020, April 1). Chemistry Steps. [Link]

  • Transformations of the azlactone moiety via the ring-opening by various... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 10, 2026, from [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press. Retrieved March 10, 2026, from [Link]

  • Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. (n.d.). Google Patents.
  • A Heterogeneous approach to synthesis of azlactones. (2022, March 1). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stereoselective Synthesis of Phenylserine Derivatives

Welcome to the Technical Support Center for the stereoselective synthesis of phenylserine derivatives. Phenylserines (β-hydroxy-α-amino acids) are critical chiral building blocks for pharmaceuticals like Droxidopa, florf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of phenylserine derivatives. Phenylserines (β-hydroxy-α-amino acids) are critical chiral building blocks for pharmaceuticals like Droxidopa, florfenicol, and cyclomarin A. However, controlling the stereochemistry at both the α- and β-carbon centers presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both enzymatic and chemical asymmetric approaches.

Section 1: Enzymatic Synthesis (Aldolases & Transaldolases)

FAQ 1: Why is my L-threonine aldolase (LTA) reaction stalling at low conversions (<40%) when using benzaldehyde and glycine?

  • The Causality: The aldol condensation of glycine and benzaldehyde is governed by a reversible thermodynamic equilibrium. As the product accumulates, the reverse (retro-aldol) reaction accelerates. Furthermore, free benzaldehyde is highly toxic to LTAs, leading to premature enzyme deactivation[1].

  • The Solution: Implement a multi-enzyme cascade to manipulate kinetic and thermodynamic controls. By introducing a carboxylic acid reductase (CAR), you can generate benzaldehyde in situ from cheap, non-toxic benzoic acid, keeping its steady-state concentration low. Simultaneously, if using a transaldolase, an alcohol dehydrogenase (ADH) can be coupled to irreversibly reduce the acetaldehyde by-product into ethanol, driving the equilibrium forward[1].

FAQ 2: I am getting poor diastereomeric excess (de) for the L-threo isomer. The syn/anti ratio is nearly 1:1. How can I improve Cβ-stereoselectivity?

  • The Causality: Wild-type LTAs exhibit strict enantioselectivity for the Cα position but notoriously poor diastereoselectivity at the Cβ position. Additionally, prolonged reaction times allow the synthesized phenylserine to re-enter the active site, where it undergoes retro-aldol cleavage and subsequent epimerization, degrading the initial de[2].

  • The Solution:

    • Kinetic Harvesting: Monitor the reaction closely and quench it before thermodynamic re-equilibration occurs. The initial kinetic selectivity is often much higher than the thermodynamic ratio[2].

    • Enzyme Engineering: Switch to engineered LTA variants. For example, the N305R variant of LTA introduces strong cation-arene interactions and electrostatic forces that stabilize the L-threo favored orientation of the intermediate, yielding up to 87% de[3].

    • Promiscuous Transaldolases: Consider using ObiH, an L-threonine transaldolase that demonstrates exceptional initial selectivity (>99% ee) for scalable β-hydroxy-α-amino acid synthesis[2].

EnzymaticCascade BA Benzoic Acid (Non-toxic) CAR CAR Enzyme (In situ reduction) BA->CAR Benz Benzaldehyde (Low steady-state) CAR->Benz LTTA LTTA / LTA (Transaldolase) Benz->LTTA Thr L-Threonine (Donor) Thr->LTTA PS L-threo-Phenylserine (Target) LTTA->PS Aldol Addition AcH Acetaldehyde (By-product) LTTA->AcH Cleavage ADH ADH Enzyme (Removal) AcH->ADH EtOH Ethanol (Equilibrium shift) ADH->EtOH Detoxification

Multi-enzyme cascade managing aldehyde toxicity and shifting thermodynamic equilibrium.

Section 2: Chemical Asymmetric Synthesis

FAQ 3: How can I chemically synthesize α-alkylated phenylserines (e.g., α-methylphenylserine) with high enantiopurity when enzymatic methods fail due to steric hindrance?

  • The Causality: Most wild-type aldolases reject bulky α-substituted amino acid donors (like alanine or larger) due to spatial constraints in the active site. Chemical asymmetric Strecker reactions overcome this by utilizing chiral auxiliaries that dictate the facial attack of the nucleophile[4].

  • The Solution: Utilize a sulfinimine-mediated asymmetric Strecker reaction. By condensing a protected 2-hydroxyacetophenone with a chiral (R)- or (S)-tert-butanesulfinamide, you form an N-sulfinyl ketimine. The bulky sulfinyl group directs the incoming cyanide nucleophile (Et₂AlCN). Crucially, the reaction must be kept at -20 °C; higher temperatures degrade the diastereoselectivity[4].

StreckerSynthesis Ketone 2-Hydroxyacetophenone (TBDPS protected) Ketimine Chiral N-Sulfinyl Ketimine Ketone->Ketimine Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Ketimine Cyanide Et2AlCN, -20 °C (Diastereoselective Addition) Ketimine->Cyanide AminoNitrile (R,R)-Amino Nitrile Cyanide->AminoNitrile Facial Attack Hydrolysis Acidic Hydrolysis (HCl / MeOH) AminoNitrile->Hydrolysis Product (R)-alpha-Phenylserine Hydrolysis->Product Auxiliary Cleavage

Diastereoselective synthesis of alpha-phenylserine via a sulfinimine-mediated Strecker reaction.

Section 3: Validated Experimental Protocols

Protocol A: Multi-Enzyme Cascade for L-threo-Phenylserine Synthesis [1] Objective: Overcome benzaldehyde toxicity and thermodynamic limitations.

  • Preparation: Prepare a reaction buffer (50 mM HEPES, pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate) and 1 mM NAD⁺.

  • Substrate Loading: Add 100 mM L-threonine (donor) and 50 mM benzoic acid (precursor). Do not add free benzaldehyde directly.

  • Enzyme Addition: Introduce purified PmLTTA (L-threonine transaldolase), CAR (carboxylic acid reductase), and ADH (alcohol dehydrogenase) at a 1:1:2 unit ratio.

  • Incubation: Incubate the mixture at 30 °C with gentle agitation (150 rpm).

  • Monitoring (Self-Validation): Extract aliquots every 2 hours. Derivatize with Marfey's reagent and analyze via HPLC to track the syn/anti ratio.

  • Quenching: Quench the reaction by heating to 85 °C for 10 minutes once the conversion plateaus (typically 12-16 hours) to prevent retro-aldol epimerization.

Protocol B: Sulfinimine-Mediated Strecker Reaction for α-Phenylserine [4] Objective: Synthesize α-alkylated phenylserine derivatives chemically.

  • Ketimine Formation: Condense TBDPS-protected 2-hydroxyacetophenone with (R)-tert-butanesulfinamide in THF using Ti(OEt)₄ as a Lewis acid/water scavenger. Stir at room temperature for 24 hours.

  • Cyanation: Cool the purified N-sulfinyl ketimine solution (in THF/i-PrOH) strictly to -20 °C.

  • Nucleophilic Addition: Dropwise add 1.5 equivalents of Et₂AlCN. Maintain at -20 °C for 12 hours. Note: Allowing the temperature to rise above -20 °C will severely compromise the diastereoselectivity.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract the (R,R)-amino nitrile via column chromatography.

  • Deprotection: Hydrolyze the nitrile and cleave the sulfinyl auxiliary simultaneously using 6M HCl in refluxing methanol to yield the final (R)-α-phenylserine.

Section 4: Quantitative Data Comparison

The following table summarizes the performance metrics of the discussed synthetic strategies, allowing researchers to select the optimal method based on their specific target requirements.

Synthesis MethodCatalyst / ReagentTarget IsomerTypical Yield / Conv.Selectivity (ee / de)Primary Limitation
Wild-Type Aldolase Standard LTAL-syn / L-threo< 40%>99% ee / ~50% dePoor Cβ control; retro-aldol
Engineered Aldolase LTA (N305R Variant)L-threo~ 88%>99% ee / 87% deRequires specialized mutant
Transaldolase ObiH (Whole-cell)L-threoGram-scale>99% ee / High initial dede drops at high conversion
Cascade System PmLTTA + CAR + ADHL-threo57.1%>99% ee / 95.3% deComplex multi-enzyme setup
Chemical Strecker (R)-Sulfinamide + Et₂AlCN(R)-α-Phenylserine52% (Cyanation step)Diastereopure after columnRequires cryogenic conditions

Sources

Optimization

Technical Support Center: Enhancing the Stability of Peptides Containing 3-Phenyl-L-serine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address stability challenges associated with peptides incorporating the non-proteinogenic amino acid, 3-Phenyl-L-serine. Our focus is on providing not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles behind the stability of peptides containing 3-Phenyl-L-serine.

Q1: Why is incorporating 3-Phenyl-L-serine an effective strategy for improving peptide stability?

Incorporating 3-Phenyl-L-serine, a β-amino acid, is a powerful strategy because it fundamentally alters the peptide's backbone structure.[1] Unlike natural α-amino acids such as L-Phenylalanine, 3-Phenyl-L-serine introduces an extra carbon atom into the backbone. This extension disrupts the standard α-helical and β-sheet secondary structures that proteolytic enzymes are specifically evolved to recognize and cleave.[1] The altered conformation creates a "steric shielding" effect, which significantly hinders the ability of proteases to bind to and hydrolyze adjacent peptide bonds, thereby conferring substantial resistance to enzymatic degradation and increasing the peptide's half-life in biological fluids.[1]

Q2: What are the primary degradation pathways for peptides, and how does 3-Phenyl-L-serine influence them?

Peptides are susceptible to several degradation pathways, both chemical and physical.[2]

  • Proteolytic Degradation: This is enzymatic cleavage by proteases and is often the most significant barrier to in-vivo stability. As explained above, 3-Phenyl-L-serine's β-amino acid structure provides significant protection against this pathway.[1]

  • Chemical Instability: This includes non-enzymatic processes like hydrolysis, deamidation, and oxidation.[2][3]

    • Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[4] Peptides with serine residues can be prone to hydrolysis at the N-terminal side of the serine, particularly between pH 5-6, through a process facilitated by the hydroxyl side chain.[2][4] While 3-Phenyl-L-serine's backbone modification primarily targets enzymatic stability, formulation optimization remains critical to prevent chemical hydrolysis.

    • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues into their corresponding acidic amino acids, which can alter the peptide's structure and function.[3][5]

    • Oxidation: Methionine, tryptophan, and cysteine residues are particularly susceptible to oxidation, which can inactivate the peptide.[3][6]

  • Physical Instability: This involves changes in the peptide's higher-order structure, leading to aggregation and precipitation, which can cause loss of activity and potential immunogenicity.[2][6]

The incorporation of 3-Phenyl-L-serine primarily addresses proteolytic degradation. To combat chemical and physical instability, additional strategies are required.

Q3: Beyond using 3-Phenyl-L-serine, what other chemical modifications can further enhance stability?

A multi-pronged approach is often necessary for robust peptide stabilization. Consider these complementary strategies:

  • N- and C-Termini Modification: Capping the N-terminus with an acetyl group (acetylation) and the C-terminus with an amide group (amidation) can block degradation by exopeptidases (aminopeptidases and carboxypeptidases).[7]

  • Cyclization: Linking the N- and C-termini (head-to-tail) or connecting a side chain to a terminus or another side chain creates a cyclic peptide. This conformational constraint significantly reduces flexibility, making the peptide a poorer substrate for proteases.[6][8]

  • PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, which can protect it from proteases and reduce renal clearance, thereby extending its circulation half-life.[7][9]

  • Substitution with D-Amino Acids: Replacing native L-amino acids with their D-enantiomers makes the peptide unrecognizable to most proteases, which are stereospecific for L-amino acids.[10][11]

  • Lipidation: Covalently attaching a fatty acid chain can promote binding to serum albumin, creating a large complex that avoids rapid clearance and degradation.[7]

Q4: How does the formulation (e.g., pH, excipients) impact the stability of my peptide?

Formulation is a critical and practical tool for enhancing peptide stability in aqueous solutions.[2][12]

  • pH and Buffer Selection: This is often the most important factor.[2][9] Every peptide has an optimal pH range for stability. Outside this range, rates of hydrolysis, deamidation, and aggregation can increase dramatically.[4][6] It is essential to perform a pH-rate profile study to identify the pH of maximum stability.

  • Stabilizing Excipients:

    • Sugars and Polyols (e.g., sucrose, mannitol): These agents can prevent aggregation and protect the peptide during lyophilization (freeze-drying) and storage.[6]

    • Antioxidants (e.g., methionine, ascorbic acid): If your peptide is susceptible to oxidation, including an antioxidant in the formulation can be protective.

    • Surfactants (e.g., polysorbate 20/80): These can be used at low concentrations to prevent peptide adsorption to container surfaces and reduce aggregation.[6]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to solving specific problems you may encounter during your research.

Problem: My 3-Phenyl-L-serine-containing peptide still shows rapid degradation in a serum stability assay.
  • Possible Cause: While 3-Phenyl-L-serine provides significant protease resistance, certain proteases may still cleave at other vulnerable sites in the peptide sequence. Furthermore, non-enzymatic chemical degradation can occur.

  • Troubleshooting Workflow:

Start Peptide shows rapid degradation in serum Check1 Analyze degradation products by LC-MS Start->Check1 Path1 Degradation is enzymatic (specific fragments) Check1->Path1 Specific cleavage sites? Path2 Degradation is chemical (e.g., hydrolysis, oxidation) Check1->Path2 Broad degradation? Sol1 Introduce secondary modifications: - N/C-terminal capping - Cyclization - D-amino acid substitution Path1->Sol1 Sol2 Optimize formulation: - Conduct pH-rate profile study - Add antioxidants (if oxidation is observed) - Screen stabilizing excipients Path2->Sol2

Caption: Troubleshooting workflow for peptide degradation.

  • Suggested Solutions:

    • Identify Degradation Products: Use HPLC combined with Mass Spectrometry (LC-MS) to identify the peptide fragments.[3][13] This will tell you if cleavage is occurring at specific sites (enzymatic) or if degradation is more general (chemical).

    • For Enzymatic Degradation: If specific cleavage sites are identified away from the 3-Phenyl-L-serine residue, implement additional modifications like N/C-terminal capping or cyclization to protect these vulnerable positions.[6][7]

    • For Chemical Degradation: Conduct a formulation screen. Systematically vary the pH and buffer composition of your solution to find the optimal conditions for stability.[2] If oxidation is suspected, add an antioxidant to the formulation.

Problem: I am observing aggregation and precipitation of my peptide solution.
  • Possible Cause: Peptides containing aromatic residues like 3-Phenyl-L-serine can be hydrophobic, leading to self-association and aggregation.[4] This can also be highly dependent on concentration, pH, and ionic strength.

  • Suggested Solutions:

    • Aggregation Propensity Assay: First, quantify the aggregation using a Thioflavin T (ThT) assay, which detects the formation of amyloid-like fibrillar structures.[1] (See Protocol 3).

    • Formulation Optimization: This is the primary approach. Screen a range of pH values, as aggregation is often minimal at pH values away from the peptide's isoelectric point (pI). Include solubilizing excipients like sugars (sucrose), polyols (mannitol), or non-ionic surfactants in your screen.[6]

    • Sequence Modification: If aggregation remains a persistent issue, consider modifying the peptide sequence. This could involve substituting other hydrophobic residues with more hydrophilic ones (if tolerated for activity) or adding a PEG chain to improve solubility.[7]

Part 3: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a 3-Phenyl-L-serine Peptide

This protocol is adapted from standard Fmoc-SPPS procedures with specific considerations for incorporating Fmoc-3-Phenyl-L-serine.[14]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-3-Phenyl-L-serine and other standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM, Diethyl ether (cold)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]

  • Amino Acid Coupling (for 3-Phenyl-L-serine):

    • Activation: In a separate vial, dissolve Fmoc-3-Phenyl-L-serine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[14]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature in a fume hood.[14]

    • Filter to collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[14]

    • Centrifuge to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether (2 more times).

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by preparative reverse-phase HPLC (RP-HPLC).[14]

Protocol 2: Assessing Proteolytic Stability in Serum/Plasma

This assay measures the rate at which a peptide is degraded in a biologically relevant matrix.[1]

Materials:

  • Test peptide (e.g., with 3-Phenyl-L-serine) and a control peptide (e.g., with L-Phenylalanine)

  • Human or animal serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation Agent: 10% Trichloroacetic acid (TCA) or cold acetonitrile

  • HPLC system

Procedure:

  • Peptide Incubation: Dissolve the test and control peptides in PBS. Incubate them with 90% serum or plasma at 37°C. The final peptide concentration should be suitable for HPLC detection.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent (e.g., 10% TCA) to the aliquot.[1] This will precipitate the serum proteins.

  • Protein Removal: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze this supernatant by reverse-phase HPLC.

  • Quantification: Determine the peak area corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase decay model.

Protocol 3: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay

This fluorescence-based assay detects the formation of β-sheet-rich aggregates.[1]

Materials:

  • Test peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Peptide Preparation: Prepare solutions of the peptide at the desired concentration in the assay buffer.

  • ThT Addition: Add ThT from a stock solution to the peptide solutions to a final concentration of ~10-20 µM.[1]

  • Incubation: Pipette the samples into the 96-well plate. Incubate the plate at 37°C with continuous shaking in a fluorescence plate reader.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[1]

  • Data Analysis: An increase in fluorescence intensity over time is indicative of peptide aggregation. Plot fluorescence intensity versus time to compare the aggregation kinetics under different conditions (e.g., different pH, concentrations, or for different peptide analogs).[1]

Part 4: Data Interpretation & Visualization
Table 1: Example Data from a Serum Stability Assay

This table illustrates the typical data output from a serum stability assay, comparing a native peptide with its 3-Phenyl-L-serine-modified counterpart.

Time (hours)% Intact Native Peptide% Intact 3-Phe-L-Ser Peptide
0100%100%
165%98%
422%95%
85%89%
24<1%75%
Calculated t₁/₂ ~1.5 hours >48 hours
Diagrams

cluster_0 Native Peptide (α-Amino Acids) cluster_1 Modified Peptide (β-Amino Acid) Protease Protease BindingSite Active Site Recognition Protease->BindingSite Binds Peptide_A Peptide Substrate Peptide_A->BindingSite Cleavage Peptide Bond Cleavage BindingSite->Cleavage Fragments Degradation Products Cleavage->Fragments Protease_B Protease NoBinding Steric Hindrance (Altered Backbone) Protease_B->NoBinding Cannot Bind Peptide_B Peptide with 3-Phenyl-L-serine Peptide_B->NoBinding Stable Intact Peptide NoBinding->Stable

Caption: Mechanism of protease resistance via β-amino acid incorporation.

References
  • BenchChem. (2025). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine.
  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • Allied Academies. (2023, April 25).
  • BenchChem. (2025). Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]

  • Al-Ghanim, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(11), 1341. [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Encyclopedia. (2022, November 4). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. [Link]

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Synlett. (2023, May 11). Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Encyclopedia MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Delcanale, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 29(5), 1149. [Link]

Sources

Troubleshooting

Addressing enzyme inhibition in the biocatalytic synthesis of phenylserine.

Welcome to the Biocatalysis Technical Support Center. L-threonine aldolases (LTAs) are highly valuable pyridoxal-5′-phosphate (PLP)-dependent enzymes used for the asymmetric synthesis of chiral β-hydroxy-α-amino acids, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. L-threonine aldolases (LTAs) are highly valuable pyridoxal-5′-phosphate (PLP)-dependent enzymes used for the asymmetric synthesis of chiral β-hydroxy-α-amino acids, such as L-threo-phenylserine. However, scaling these reactions frequently exposes critical bottlenecks: severe enzyme inhibition by the aromatic aldehyde substrate, unfavorable thermodynamic equilibrium, and product inhibition.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate these mechanistic challenges. Below, you will find causal explanations, validated protocols, and engineering strategies to optimize your phenylserine workflows.

Section 1: Overcoming Substrate Toxicity & Inhibition

Q: Why does my L-threonine aldolase (LTA) rapidly lose activity upon the addition of benzaldehyde?

Causality: Benzaldehyde is highly electrophilic and exhibits significant enzymatic toxicity. At the high concentrations typically required for preparative batch synthesis (>50 mM), benzaldehyde nonspecifically reacts with surface lysine residues on the aldolase and disrupts the active site PLP-Schiff base linkage[1]. This leads to irreversible enzyme deactivation before the reaction can reach equilibrium.

Solution: Implement a controlled substrate-feeding strategy or an in situ generation cascade. A highly effective method utilizes a Carboxylic Acid Reductase (CAR) to slowly reduce stable benzoic acid to benzaldehyde in situ[2]. This maintains steady-state aldehyde concentrations strictly below the inhibition threshold while providing a continuous substrate supply for the LTA[1].

Protocol 1: Multi-Enzyme Cascade for Controlled Benzaldehyde Release

This self-validating system couples benzaldehyde generation directly to its consumption, preventing toxic accumulation.

  • Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.5) containing 50 μM PLP, 1 mM ATP, and 1 mM NADPH.

  • Enzyme Loading: Add purified LTA (5 U/mL), Carboxylic Acid Reductase (CAR, 10 U/mL), and Glucose Dehydrogenase (GDH, 20 U/mL) for continuous NADPH cofactor regeneration[2].

  • Substrate Addition: Introduce 100 mM benzoic acid (the stable precursor) and 500 mM glycine (the donor). Add 150 mM glucose to drive the GDH recycling system[2].

  • Reaction Execution: Incubate the mixture at 30°C with gentle agitation (150 rpm). The CAR enzyme will continuously generate benzaldehyde at a rate matching the LTA consumption rate[2].

  • Monitoring: Quantify L-threo-phenylserine formation via HPLC (C18 column, UV detection at 210 nm).

Cascade BA Benzoic Acid (Stable Precursor) CAR Carboxylic Acid Reductase (In situ generation) BA->CAR BZ Benzaldehyde (Maintained at low conc.) LTA L-Threonine Aldolase (Aldol Addition) BZ->LTA GLY Glycine (Donor) GLY->LTA PS L-threo-Phenylserine (Product) CAR->BZ Controlled Release LTA->PS C-C Bond Formation

Multi-enzyme cascade for controlled benzaldehyde release to prevent LTA inhibition.

Section 2: Shifting Thermodynamic Equilibrium & Product Inhibition

Q: My conversion stalls at ~40% regardless of how much enzyme I add. How do I push the reaction forward?

Causality: Aldolase-catalyzed reactions are strictly reversible. The natural retro-aldol cleavage of phenylserine into glycine and benzaldehyde is thermodynamically favored[3]. Furthermore, the accumulated phenylserine acts as a competitive product inhibitor, binding to the active site and preventing further substrate turnover[3].

Solution: Shift the equilibrium by employing continuous product removal via a biphasic slug-flow microreactor using immobilized enzymes[3]. The organic phase acts as a reservoir for benzaldehyde, while the aqueous phase extracts the polar phenylserine product away from the immobilized enzyme bed, simultaneously minimizing product inhibition and driving the equilibrium forward[4].

Protocol 2: Biphasic Slug-Flow Microreactor Setup

This protocol physically separates the inhibitory product from the biocatalyst in real-time.

  • Enzyme Immobilization: Immobilize LTA onto an epoxy-functionalized resin (e.g., Eupergit C) via a 24-hour incubation in 1 M potassium phosphate buffer (pH 8.0). This promotes multipoint covalent attachment, significantly enhancing thermal and chemical stability[4].

  • Reactor Packing: Pack the Eupergit-immobilized LTA into a glass microreactor capillary (1 mm inner diameter)[3].

  • Phase Preparation:

    • Aqueous Phase: 2 M Glycine in 50 mM sodium phosphate buffer (pH 8.0) supplemented with 50 μM PLP.

    • Organic Phase: 200 mM Benzaldehyde dissolved in methyl tert-butyl ether (MTBE).

  • Slug Flow Generation: Pump both phases simultaneously using precision syringe pumps into a T-junction mixer at a 1:1 volumetric ratio (e.g., 12.5 μL/min each) to generate alternating aqueous/organic segments (slugs)[3].

  • Continuous Operation: Pass the slug flow through the packed-bed reactor at 50°C. Collect the effluent in a phase separator. The aqueous phase will contain the highly pure phenylserine, while the organic phase recycles unreacted aldehyde[3].

SlugFlow Aq Aqueous Phase (Glycine + PLP) Mix T-Junction Mixer (Slug Flow Generation) Aq->Mix Org Organic Phase (Benzaldehyde in MTBE) Org->Mix Reactor Packed-Bed Microreactor (Eupergit-Immobilized LTA) Mix->Reactor Biphasic Segments Sep Phase Separator (In situ Product Removal) Reactor->Sep Continuous Flow Product Collection Product Collection Sep->Product Collection Aqueous (Phenylserine) Recycle Recycle Sep->Recycle Organic (Unreacted Aldehyde)

Biphasic slug-flow microreactor setup for continuous product removal and equilibrium shifting.

Section 3: Enzyme Engineering for Kinetic Control

Q: Are there specific LTA variants that inherently favor the synthetic (aldol) direction over the cleavage (retro-aldol) direction?

Causality: Yes. The retro-aldol mechanism requires the formation of a quinonoid intermediate. By mutating specific active-site residues (e.g., the R231A mutation in LTA from Aeromonas jandaei), the hydrogen-bonding network stabilizing the PLP-phosphate group is altered[5]. This structural change specifically hinders the formation of the quinonoid complex during the retro-aldol cleavage, reducing the reverse reaction rate by up to 10-fold[5]. Consequently, the synthesized phenylserine is kinetically trapped.

Solution: For standard batch reactions where flow chemistry infrastructure is unavailable, utilize engineered LTA variants (such as R231A). This genetic approach directly addresses the thermodynamic bottleneck, increasing conversions from the natural limit of ~40% up to 60%, while simultaneously enhancing diastereomeric excess[5].

Quantitative Data Summary: Comparison of Optimization Strategies

The table below summarizes the expected performance metrics when applying the troubleshooting strategies detailed in this guide.

StrategyBiocatalyst StateKey Mechanistic AdvantageTypical Conversion (%)Diastereomeric Excess (de %)
Standard Batch Free EnzymeBaseline reference~40%[3]Variable (20-50%)
Multi-Enzyme Cascade Free Enzymes (LTA + CAR)Eliminates aldehyde toxicity~57.1%[1]>95%[1]
Slug-Flow Microreactor Immobilized (Eupergit)Overcomes product inhibition>70%~20% (syn)[3]
Engineered Variant Free Enzyme (R231A mutant)Reduces retro-aldol cleavage~60%[5]~80%[5]

References

  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry.
  • Multi-enzyme cascade for sustainable synthesis of l-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls.
  • Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine... Jiangnan University.
  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support.
  • Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers.

Sources

Optimization

Purification strategies for removing impurities from Dl-Threo-3-Phenylserine Hydrate.

Welcome to the dedicated technical support guide for the purification of Dl-Threo-3-Phenylserine Hydrate. This resource is designed for researchers, chemists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Dl-Threo-3-Phenylserine Hydrate. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested strategies to achieve high purity. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of Dl-Threo-3-Phenylserine Hydrate.

Q1: What are the most common impurities I should expect in a crude sample of Dl-Threo-3-Phenylserine Hydrate?

A1: Crude Dl-Threo-3-Phenylserine Hydrate, particularly from a chemical synthesis route, typically contains a predictable profile of impurities. The primary contaminants to be aware of are:

  • Diastereomeric Impurities: The most significant impurity is almost always the Dl-erythro-3-Phenylserine diastereomer. The relative stereochemistry of the amino and hydroxyl groups is different from your target threo isomer, but its physical properties can be very similar, making separation challenging.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of benzaldehyde and glycine may be present.[3]

  • Side-Reaction Products: Aldol condensation reactions can sometimes lead to the formation of other byproducts. During peptide synthesis, which involves similar amino acid structures, side reactions like racemization or the formation of cyclic molecules can occur if conditions are not optimized.[4]

  • Residual Solvents: Solvents used during the synthesis and initial workup can be trapped within the solid material.

Q2: What is the best starting point for purifying my crude product?

A2: For most applications, recrystallization is the most effective and economical first step. This technique leverages differences in solubility between the desired compound and its impurities at varying temperatures. Dl-Threo-3-Phenylserine Hydrate has limited solubility in water, which can be exploited.[5] A common and effective approach is to use a binary solvent system, such as water and a miscible organic solvent like ethanol or isopropanol, to achieve a desirable solubility profile for high-recovery crystallization.[6]

Q3: How can I accurately assess the purity of my sample, especially the diastereomeric ratio?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both the overall purity and the diastereomeric ratio of your compound.

  • For General Purity: A reversed-phase C18 column is typically effective for separating the main compound from most process-related impurities.[7]

  • For Diastereomeric Ratio: Separating the threo and erythro forms requires a more specialized approach. A chiral HPLC column, such as a TSK gel Enantio L1, is often necessary to achieve baseline resolution between the diastereomers.[2] This is a critical step to confirm the success of your purification.

Developing a stability-indicating method as per ICH guidelines is crucial, ensuring the analytical method can separate the active ingredient from all potential degradation products and impurities.[8]

Part 2: Troubleshooting Purification Challenges

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Low Purity After Recrystallization

Q: I performed a recrystallization from a water/ethanol mixture, but my HPLC analysis still shows significant levels of impurities, including the erythro diastereomer.

A: This is a common issue, and it points to several potential areas for optimization. The goal of recrystallization is to create a supersaturated solution upon cooling, where the target compound preferentially crystallizes out, leaving impurities behind in the "mother liquor."

Causality & Solution Workflow:

  • Sub-optimal Solvent System: The solubility difference between your threo product and the erythro impurity in your chosen solvent system may not be large enough.

    • Solution: Perform a solvent screen. Test various ratios of water to different alcohols (methanol, ethanol, isopropanol). The ideal system will fully dissolve your crude product at high temperatures but show poor solubility for the threo isomer at low temperatures (e.g., 0-4°C).

  • Precipitation vs. Crystallization: If the solution is cooled too rapidly, both the product and impurities can "crash out" of the solution together in an amorphous state rather than forming a pure crystal lattice.

    • Solution: Slow down the cooling process. After dissolving the compound at reflux, allow the flask to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Avoid placing the hot flask directly into an ice bath.

  • Insufficient Purity Upgrade: A single recrystallization may not be sufficient if the initial impurity load is very high.

    • Solution: Perform a second recrystallization on the material obtained from the first. The purity should increase substantially with each successive step, although you will experience a decrease in overall yield.

Problem: Difficulty Removing the Dl-Erythro Diastereomer

Q: Recrystallization has removed most impurities, but the erythro diastereomer remains at an unacceptable level (>1-2%). How can I specifically target this impurity?

A: This is where the limits of crystallization are often reached, as diastereomers can have very similar solubilities.[1] When high diastereomeric purity is required, a chromatographic method is the most robust solution.

Causality & Recommended Strategy: Ion-Exchange Chromatography (IEX)

The subtle differences in the spatial arrangement of the amine and carboxyl groups between the threo and erythro isomers can sometimes be exploited by ion-exchange chromatography.

  • Principle: At a specific pH, the net charge and surface charge distribution of the two diastereomers might differ slightly, leading to different affinities for an ion-exchange resin.[7]

  • Recommendation:

    • Resin Selection: Start with a strong anion-exchange resin (e.g., Q-Sepharose) or a strong cation-exchange resin (e.g., SP-Sepharose).

    • pH Scouting: The separation is highly pH-dependent. Run small-scale experiments to find a pH where the binding affinity of the two diastereomers is most different.

    • Elution: Elute the column using a shallow salt gradient (e.g., 0-0.5 M NaCl). The isomer with the weaker affinity will elute first. Collect fractions and analyze them by HPLC to identify the pure threo fractions.

Workflow for Diastereomer Separation

G cluster_0 Purification Strategy A Crude Dl-Phenylserine (Threo/Erythro Mixture) B Recrystallization (e.g., H2O/EtOH) A->B C Purity Check (HPLC) Is Erythro < 1%? B->C D Pure Dl-Threo Product C->D Yes E Ion-Exchange Chromatography C->E No F Fraction Collection & Analysis E->F F->D

Caption: Decision workflow for purifying Dl-Threo-3-Phenylserine Hydrate.

Problem: Product Precipitates as an Oil or Fails to Crystallize

Q: Upon cooling my recrystallization solvent, the product separated as a sticky oil instead of a solid. What went wrong?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for crystal nucleation to occur properly. Residual impurities can also inhibit crystal lattice formation.

Troubleshooting Steps:

  • Reduce Supersaturation: Oiling out is often a sign that the solution is too concentrated.

    • Action: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent (the one in which the compound is less soluble, e.g., water) to decrease the overall concentration. Attempt to cool slowly again.

  • Improve Solvent Environment:

    • Action: Try a different co-solvent. If you used ethanol, perhaps isopropanol or methanol will provide a better environment for crystal growth.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to provide a nucleation point.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.

Part 3: Key Experimental Protocols

Protocol 1: Standard Recrystallization of Dl-Threo-3-Phenylserine Hydrate

This protocol is a general starting point and may require optimization.

  • Dissolution: In a flask, add the crude Dl-Threo-3-Phenylserine Hydrate. Add a minimal amount of hot water (e.g., ~80-90°C) and stir until the solid is mostly dissolved. The reported solubility in water is low, so expect to form a slurry.[5]

  • Co-Solvent Addition: While hot, add a miscible organic solvent (e.g., ethanol or isopropanol) dropwise until the remaining solid just dissolves, creating a clear, saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes. Filter the hot solution through celite or filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in a 4°C refrigerator for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Assessment

This method is designed to separate the target compound from common impurities. For diastereomer separation, a chiral column is required.[2]

ParameterCondition for General Purity
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[7]
Temperature 25°C
Detection UV at 210 nm[7]
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B). Filter through a 0.22 µm syringe filter before injection.[7]

Troubleshooting HPLC Separation

G cluster_1 HPLC Troubleshooting Start Problem: Poor Peak Resolution Q1 Are peaks co-eluting? Start->Q1 A1 Adjust Gradient: Make it shallower to increase separation. Q1->A1 Yes Q2 Are peaks tailing? Q1->Q2 No A2 Change Mobile Phase: Try methanol instead of acetonitrile or use an ion-pairing agent. A1->A2 End Achieved Good Separation A2->End A3 Adjust pH of Mobile Phase: Ensure compound is fully ionized or neutral. Q2->A3 Yes A4 Check for Column Overload: Inject a more dilute sample. A3->A4 A4->End

Caption: A logical flow for troubleshooting poor HPLC peak separation.

References

  • Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(3), 1165-1172. Available at: [Link]

  • Chromatographic Separation and Purification. Sunny Pharmtech Inc. Available at: [Link]

  • Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate. Available at: [Link]

  • D-threo-3-phenylserine. PubChem, National Institutes of Health. Available at: [Link]

  • Dl-Threo-3-Phenylserine Hydrate. PubChem, National Institutes of Health. Available at: [Link]

  • DL-threo-3-Phenylserine hydrate. Georganics. Available at: [Link]

  • Wang, L., et al. (1999). A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. Available at: [Link]

  • Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. PMC, National Institutes of Health. Available at: [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Enantioselective analysis of Dl-Threo-3-Phenylserine to confirm purity.

Enantioselective Analysis of DL-Threo-3-Phenylserine: A Comprehensive Guide to Chiral Purity Confirmation Introduction DL-threo-3-phenylserine is a critical chiral intermediate in the synthesis of broad-spectrum antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Enantioselective Analysis of DL-Threo-3-Phenylserine: A Comprehensive Guide to Chiral Purity Confirmation

Introduction

DL-threo-3-phenylserine is a critical chiral intermediate in the synthesis of broad-spectrum antibiotics, such as florfenicol and thiamphenicol[1], as well as neurogenic active pharmaceutical ingredients (APIs) like droxidopa. Because the stereochemistry of these molecules dictates their pharmacological efficacy and safety, confirming the enantiomeric purity (expressed as %ee) of the precursor is a non-negotiable regulatory requirement.

As a Senior Application Scientist, I have evaluated numerous chiral separation strategies. Free, underivatized amino acids like DL-threo-3-phenylserine present a unique chromatographic challenge due to their zwitterionic nature, which limits their solubility in standard normal-phase organic solvents. This guide objectively compares the leading Chiral Stationary Phase (CSP) technologies, explaining the mechanistic causality behind each approach to help you select and validate the optimal workflow for your laboratory.

Mechanistic Overview: Choosing the Right Chiral Stationary Phase (CSP)

To achieve baseline resolution of DL-threo-3-phenylserine enantiomers, the analytical method must exploit the subtle spatial differences between the D- and L- stereoisomers. We compare three primary strategies:

  • Ligand-Exchange Chromatography (LEC):

    • Mechanism: Utilizes a chiral selector (e.g., D-penicillamine) covalently bonded to the silica surface, complexed with a transition metal (typically Cu²⁺)[2].

    • Causality: Enantioseparation occurs via the formation of transient, diastereomeric ternary complexes between the CSP, the copper ion, and the analyte enantiomers[2]. The enantiomer that forms the most thermodynamically stable complex is retained longer. This is the gold standard for underivatized amino acids[3].

  • Crown Ether CSPs:

    • Mechanism: Relies on the formation of host-guest inclusion complexes between the chiral crown ether cavity and the primary amine of phenylserine.

    • Causality: This mechanism strictly requires a highly acidic mobile phase (pH < 2.0) to ensure the amine group is fully protonated (-NH₃⁺). Without protonation, the analyte cannot enter the crown ether cavity, resulting in co-elution.

  • Polysaccharide-Based CSPs (Post-Derivatization):

    • Mechanism: Utilizes amylose or cellulose backbones.

    • Causality: Because free amino acids interact poorly with these phases, the sample must undergo pre-column derivatization (e.g., using Fmoc-Cl or Boc₂O) to mask the polar groups. This enhances hydrogen bonding, dipole-dipole, and π−π interactions with the CSP. However, derivatization introduces the risk of kinetic resolution artifacts and increases sample preparation time.

Quantitative Data Presentation

The following table summarizes the performance benchmarks of the three comparative methodologies for the enantioseparation of DL-threo-3-phenylserine.

Chiral Stationary Phase (CSP)Separation MechanismDerivatization RequiredSeparation Factor ( α )Typical Mobile PhaseRun Time
Ligand-Exchange (e.g., Chirex 3126)Diastereomeric metal complexation (Cu²⁺)No1.15[3],[2]2 mM CuSO₄ in H₂O / Isopropanol (85:15)< 15 min
Crown Ether (e.g., Crownpak CR(+))Host-guest inclusion complexNo~1.20 - 1.60Aqueous HClO₄ (pH 1.5) / Methanol~20 min
Polysaccharide (e.g., Chiralcel OD-H)Hydrogen bonding, dipole, π−π Yes (Fmoc/Boc)> 1.50Hexane / Isopropanol (Normal Phase)> 25 min

Visualization of the Analytical Workflow

G Start DL-threo-3-Phenylserine Sample Decision Derivatization Required? Start->Decision Underivatized Direct Analysis (Underivatized) Decision->Underivatized No Derivatized Pre-column Derivatization (e.g., Fmoc/Boc) Decision->Derivatized Yes LEC Ligand-Exchange CSP (e.g., Chirex 3126) Cu2+ Mobile Phase Underivatized->LEC Metal Complexation Crown Crown Ether CSP (e.g., Crownpak CR) Acidic Mobile Phase Underivatized->Crown Inclusion Complex Poly Polysaccharide CSP (e.g., Chiralcel OD-H) Normal Phase Derivatized->Poly H-bonding & π-π Data Enantiomeric Purity (%ee) Calculation & Validation LEC->Data Crown->Data Poly->Data

Workflow for the enantioselective analysis of DL-threo-3-phenylserine.

Experimental Protocol: Direct Analysis via Ligand-Exchange Chromatography

Based on the objective data, direct analysis via Ligand-Exchange Chromatography (LEC) is the most efficient route, as it eliminates derivatization-induced racemization risks[3]. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in your results.

Materials & Reagents
  • Column: Phenomenex Chirex 3126 (D-penicillamine), 150 x 4.6 mm[3],[2].

  • Reagents: Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), HPLC-grade Isopropanol, Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve the appropriate mass of CuSO₄·5H₂O in ultrapure water to achieve exactly a 2 mM concentration. Add isopropanol to reach an 85:15 (Water:IPA, v/v) ratio[3].

    • Causality: The Cu²⁺ acts as the central coordinating metal. If the concentration drops below 1 mM, the dynamic equilibrium of the chiral complex fails, leading to severe peak tailing. Isopropanol modulates the hydrophobic interactions of the analyte's phenyl ring, preventing excessive column retention.

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline stabilizes at 254 nm.

    • Causality: The stationary phase must be fully saturated with Cu²⁺ ions prior to injection; premature injection will result in split peaks and poor enantiorecognition.

  • Sample Preparation: Dissolve the DL-threo-3-phenylserine sample directly in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm hydrophilic PTFE syringe filter[3].

    • Causality: Dissolving the analyte in the mobile phase prevents solvent-mismatch disturbances (Schlieren effects) at the solvent front, which can obscure early-eluting peaks.

  • Chromatographic Run: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm.

Self-Validating System (SST & Controls)

To guarantee the integrity of the data, the protocol must validate itself during every sequence:

  • Blank Injection: Inject the mobile phase before the sample. Purpose: Rules out ghost peaks caused by Cu²⁺ complexation artifacts in the system.

  • System Suitability Test (SST): Inject a known racemic standard of DL-threo-3-phenylserine. The method is only validated if the resolution ( Rs​ ) between the D- and L- enantiomers is 1.5, proving the chiral selector is active.

  • Enantiomeric Spiking: Spike the unknown sample with a known quantity of pure L-threo-3-phenylserine. Purpose: The peak that increases in area confirms the elution order. This validates the identity of the enantiomers without relying solely on absolute retention times, which can drift slightly in ligand-exchange chromatography due to temperature or metal-ion fluctuations.

References

  • Title: Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange Source: Phenomenex URL: [Link]

  • Title: Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 Source: ResearchGate URL: [Link]

  • Title: A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution Source: PubMed URL: [Link]

Sources

Comparative

Validation of analytical methods for Dl-Threo-3-Phenylserine Hydrate quantification.

Title: Comprehensive Guide to Analytical Method Validation for DL-Threo-3-Phenylserine Hydrate Quantification Executive Summary & Pharmacological Context DL-threo-3-phenylserine hydrate is the racemic mixture and hydrate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Analytical Method Validation for DL-Threo-3-Phenylserine Hydrate Quantification

Executive Summary & Pharmacological Context

DL-threo-3-phenylserine hydrate is the racemic mixture and hydrate form of the synthetic amino acid droxidopa (L-threo-3,4-dihydroxyphenylserine). In clinical applications, the active L-enantiomer (droxidopa) is utilized to treat neurogenic orthostatic hypotension[1]. Pharmacologically, it crosses the blood-brain barrier where it undergoes decarboxylation catalyzed by the enzyme L-aromatic-amino-acid decarboxylase (LAAAD), converting directly into the sympathetic neurotransmitter norepinephrine[1][2].

Because therapeutic efficacy and patient safety rely entirely on the precise concentration of the active pharmaceutical ingredient (API) and the strict control of synthetic impurities (such as unreacted 3,4-dihydroxy benzaldehyde or erythro-droxidopa by-products)[3], rigorous analytical quantification is non-negotiable. This guide provides a causality-driven comparison of analytical methodologies for DL-threo-3-phenylserine hydrate, grounded in the modernized ICH Q2(R2) validation framework[4][5].

G DL DL-Threo-3-Phenylserine (Racemic Precursor) LDOPS L-DOPS (Droxidopa) Active Enantiomer DL->LDOPS Chiral Resolution NE Norepinephrine (NE) Sympathetic Neurotransmitter LDOPS->NE LAAAD Enzyme Decarboxylation Receptor Adrenergic Receptors (Target Activation) NE->Receptor Receptor Binding

Fig 1: Pharmacological pathway from racemic DL-threo-3-phenylserine to target receptor activation.

Comparative Analysis of Quantification Methods

When selecting an analytical method for DL-threo-3-phenylserine hydrate, analytical scientists must balance sensitivity, throughput, and operational cost. The table below objectively compares three primary modalities based on recent chromatographic developments and literature data[2][6][7].

ParameterRP-HPLC-UVUPLC-UVLC-MS/MS
Primary Use Case Routine QA/QC, Batch ReleaseHigh-Throughput ScreeningBiological Fluid Analysis
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 50 x 3.0 mm, 3 µm)C18 / HILIC
Retention Time ~2.2 to 3.33 min~0.35 min< 2.0 min
Linearity Range 25 – 150 µg/mL100 – 300 µg/mL1 – 500 ng/mL
Accuracy (Recovery) 99.10% – 101.65%100.17% – 100.63%95.0% – 105.0%
Precision (%RSD) < 2.0%< 1.04%< 5.0%
Cost & Complexity Low / ModerateModerateHigh

Causality-Driven Experimental Protocol: HPLC-UV Quantification

As a Senior Application Scientist, I emphasize that a protocol is only as good as the understanding of its underlying mechanisms. Below is the optimized HPLC-UV methodology, explaining the why behind the what.

Phase 1: Chromatographic Conditions & Causality
  • Column: Octadecylsilane (C18) column (250 x 4.6 mm, 5 µm).

    • Causality: The C18 phase provides optimal hydrophobic retention for the aromatic ring of phenylserine, ensuring adequate separation from polar, void-volume impurities (like unreacted glycine)[3][6].

  • Mobile Phase: 0.1% v/v Triethylamine (TEA) in Water : Acetonitrile (60:40 v/v) OR Phosphate buffer (pH 2.0) : Acetonitrile (60:40 v/v)[2][6].

    • Causality: DL-threo-3-phenylserine is an amino acid with ionizable carboxyl and amino groups. Lowering the pH to 2.0 suppresses the ionization of the carboxylic acid, maintaining the analyte in a less polar state to enhance retention on the non-polar C18 column. TEA acts as a peak modifier, competing for residual silanol groups on the stationary phase to prevent peak tailing[2][7].

  • Flow Rate & Detection: 1.0 mL/min with UV detection at 220 nm - 250 nm[2][6].

    • Causality: The 220-250 nm range captures the optimal UV absorbance of the aromatic catechol-like ring, maximizing the signal-to-noise ratio for low-level quantification without capturing solvent baseline noise.

Phase 2: Sample Preparation
  • Diluent: Use the mobile phase as the diluent to prevent solvent-mismatch peak distortion.

  • Standard Stock: Weigh exactly 25 mg of DL-threo-3-phenylserine hydrate into a 25 mL volumetric flask. Dissolve and make up the volume with the mobile phase (1000 µg/mL)[2].

  • Working Solution: Dilute 1 mL of the stock solution to 10 mL to achieve a 100 µg/mL working concentration[2]. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Phase 3: System Suitability Testing (SST) - The Self-Validating Step

Before executing any validation protocol, the system must self-validate to prove operational readiness. Inject the 100 µg/mL standard solution six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Theoretical Plates (N) > 2000, Tailing Factor (T) ≤ 1.5[2][7].

  • Scientific Integrity Rule: If these criteria fail, the run is immediately aborted. Troubleshooting must occur before proceeding, ensuring no compromised data enters the validation lifecycle.

ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach, aligned with ICH Q14 (Analytical Procedure Development)[5][8]. Validation must scientifically demonstrate that the analytical procedure is "fit for its intended purpose"[9].

Step-by-Step Validation Parameters
  • Specificity & Stability-Indicating Power [3][9]

    • Protocol: The method must definitively distinguish DL-threo-3-phenylserine from its degradation products and synthetic impurities (e.g., erythro-droxidopa, 3,4-dihydroxy benzaldehyde). Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal stress at 60°C, and photolytic stress).

    • Evaluation: Analyze peak purity using a Photodiode Array (PDA) detector to ensure the purity angle is less than the purity threshold, confirming no co-elution occurs at the analyte's retention time.

  • Linearity & Range [2][6]

    • Protocol: Prepare standard solutions spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each in triplicate.

    • Evaluation: Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (% Recovery) [2][3]

    • Protocol: Spike known concentrations of the analyte into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target specification. Prepare three replicates per level.

    • Evaluation: Calculate the percentage of analyte recovered. Acceptance criteria dictate recovery must fall between 99.0% and 101.0%, proving the absolute absence of matrix interference[2].

  • Precision (Repeatability & Intermediate) [2][7]

    • Protocol: For repeatability, analyze six independent sample preparations at 100% concentration on the same day. For intermediate precision (ruggedness), have a second analyst perform the same test on a different day using a different HPLC system.

    • Evaluation: The %RSD for the assay results must be < 2.0%[7].

  • Robustness (QbD Approach) [2][4]

    • Protocol: Deliberately vary critical method parameters: Flow rate (± 0.2 mL/min), Wavelength (± 2 nm), and Mobile phase organic composition (± 2%).

    • Evaluation: System suitability criteria (RSD, Tailing, Plates) must still pass. Causality: This proactive risk assessment ensures the method remains reliable under normal, day-to-day laboratory fluctuations[3][4].

ValidationWorkflow cluster_ICH ICH Q2(R2) Core Validation Parameters Dev Method Development (ICH Q14 Alignment) SST System Suitability Testing (Self-Validating Baseline) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (99-101% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Parameter Variation) Prec->Rob Life Lifecycle Management (Continuous Monitoring) Rob->Life

Fig 2: Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]

  • Method development and validation of droxidopa by HPLC technique - ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation of Droxidopa By Using HPLC Method - IJPAR. Available at: [Link]

  • Method Development and Validation of Droxidopa by RP-UPLC - ResearchGate. Available at:[Link]

  • Method Development and Validation of Droxidopa by RP-UPLC - RJPT. Available at:[Link]

  • Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Substance - Impactfactor. Available at: [Link]

Sources

Validation

Structural confirmation of Dl-Threo-3-Phenylserine Hydrate using X-ray crystallography.

An objective guide to the definitive structural analysis of DL-Threo-3-Phenylserine Hydrate, comparing X-ray crystallography with alternative analytical techniques for researchers and drug development professionals. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to the definitive structural analysis of DL-Threo-3-Phenylserine Hydrate, comparing X-ray crystallography with alternative analytical techniques for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Structural Confirmation

DL-threo-3-Phenylserine is a derivative of the amino acid phenylalanine, playing a role in various biochemical pathways and serving as a building block in synthetic chemistry.[1][2] The hydrated form, DL-threo-3-phenylserine hydrate, incorporates water molecules into its crystal lattice, which can significantly influence its physical properties such as solubility, stability, and bioavailability. For researchers in drug development and materials science, obtaining an exact three-dimensional atomic arrangement is not merely an academic exercise; it is a critical requirement for understanding its function, ensuring purity, and complying with regulatory standards.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold-standard technique for the absolute structural confirmation of DL-threo-3-phenylserine hydrate. We will explore the causality behind the experimental choices in a crystallographic workflow, from crystal growth to data refinement. Furthermore, we will objectively compare the capabilities of X-ray crystallography with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a comprehensive perspective on their respective strengths and limitations in the context of small molecule structure elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.[4] The resulting diffraction pattern provides detailed information about the electron density distribution, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For a molecule like DL-threo-3-phenylserine hydrate, this method can unequivocally establish the threo relative stereochemistry, the conformation of the molecule, and the exact location and hydrogen bonding interactions of the water molecules within the crystal structure.

The primary limitation, however, is the necessity of growing a single, high-quality crystal, which can be a challenging and time-consuming process for many compounds.[4][5]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines the critical steps for the structural determination of DL-threo-3-phenylserine hydrate, with an emphasis on the rationale behind each stage.

X_Ray_Workflow cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement start High-Purity DL-threo-3- Phenylserine Hydrate crystallization Crystal Growth (e.g., Slow Evaporation) start->crystallization Dissolve in appropriate solvent (e.g., Ethanol/Water mixture) selection Crystal Selection & Mounting crystallization->selection Harvest suitable single crystal diffractometer Mount on Diffractometer (Cryo-cooled, e.g., 100 K) selection->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection Expose to monochromatic X-ray beam integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution Determine initial atomic positions refinement Structure Refinement (Full-matrix least-squares on F^2) solution->refinement Optimize atomic coordinates & thermal parameters validation Validation & CIF File Generation refinement->validation Check structure quality (e.g., R-factors, CheckCIF) end Unambiguous Structural Confirmation validation->end Final 3D Structure

Caption: Workflow for structural confirmation via X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth (The Foundational Step):

    • Protocol: Dissolve high-purity DL-threo-3-phenylserine hydrate in a suitable solvent system, such as an ethanol/water mixture. Employ a slow evaporation technique by leaving the solution in a loosely covered vial at a stable temperature.

    • Rationale: The goal is to allow molecules to self-assemble into a highly ordered, single crystal lattice. Slow evaporation is crucial as rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical to ensure adequate solubility and to promote the formation of well-defined crystals.

  • Crystal Mounting and Cryo-cooling:

    • Protocol: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a cryo-loop and flash-cool it to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Rationale: Cryo-cooling is essential to minimize radiation damage to the crystal from the high-intensity X-ray beam and to reduce thermal vibrations of the atoms. This results in a higher quality diffraction pattern and a more precise final structure.[6]

  • Data Collection:

    • Protocol: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.[7]

    • Rationale: As the crystal rotates, different sets of lattice planes satisfy the Bragg condition and produce diffraction spots. Collecting a complete dataset requires rotating the crystal through a wide angular range to capture the intensity and position of thousands of reflections.

  • Structure Solution and Refinement:

    • Protocol: The collected data are processed to yield a set of reflection intensities. Initial atomic positions are determined using direct methods or Patterson methods (software like SHELXTL is commonly used).[6] This initial model is then refined using full-matrix least-squares on F², optimizing atomic coordinates, and thermal parameters.

    • Rationale: Structure solution provides a rough initial model of the molecule. Refinement is an iterative process that minimizes the difference between the experimentally observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Comparative Analysis: Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof for crystalline solids, other techniques offer complementary and sometimes more practical information, especially when crystallization is not feasible.[8][9]

Comparison center Structural Elucidation of DL-threo-3-Phenylserine Hydrate xray X-ray Crystallography Provides precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, and crystal packing. Strengths: Unambiguous, 'gold standard' for solids. High resolution. Weaknesses: Requires a high-quality single crystal. Provides a static picture of the molecule. center->xray Definitive 3D Structure nmr NMR Spectroscopy Determines atom connectivity (1H, 13C), chemical environment, and through-space interactions (NOE). Strengths: Analyzes sample in solution (biologically relevant state). Non-destructive. Excellent for dynamic studies. Weaknesses: Provides an averaged structure. Less precise for 3D coordinates than X-ray. Can be limited by molecular weight. center->nmr Connectivity & Solution State ms Mass Spectrometry Measures mass-to-charge ratio (m/z) to determine molecular weight and elemental formula (HRMS). MS/MS provides fragmentation patterns. Strengths: Extremely high sensitivity. Requires very little sample. Fast. Weaknesses: Provides no information on 3D structure or stereochemistry. Structure is inferred from fragments. center->ms Molecular Formula & Fragments

Caption: Comparison of primary structural elucidation techniques.

Performance Metrics at a Glance

The following table summarizes the key outputs and requirements of each technique for the analysis of a small organic molecule like DL-threo-3-phenylserine hydrate.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output Precise 3D atomic coordinates, bond lengths/angles, crystal packing information.[3]Atom connectivity, chemical environment, relative stereochemistry in solution.[3][10]Molecular weight, elemental formula, fragmentation patterns.[11][12]
Sample State Solid (single crystal)SolutionSolid or Solution
Key Strength Unambiguous and definitive structural determination.[5]Provides data on molecular dynamics and structure in a non-crystalline state.[4]High sensitivity and speed; provides accurate molecular formula.[11]
Key Limitation The absolute requirement for a suitable single crystal can be a major bottleneck.[4]Does not provide the precise global 3D structure that crystallography does; resolution is lower.[8]Provides no direct information on 3D atomic arrangement or stereochemistry.[13]
Data Example Unit cell dimensions (a, b, c, α, β, γ), space group, atomic coordinates (x, y, z).Chemical shifts (δ) in ppm, coupling constants (J) in Hz, NOE correlations.Mass-to-charge ratio (m/z), relative abundance.
Synergistic Application in Drug Development

In a pharmaceutical context, these techniques are not mutually exclusive but are often used in concert. MS might be the first technique used to quickly confirm the molecular weight of a synthesized batch.[11] NMR would then be used to confirm that the covalent structure (the connectivity of atoms) is correct. Finally, for regulatory submission and to fully understand the solid-state properties of the final active pharmaceutical ingredient (API), X-ray crystallography is employed to determine the exact 3D structure and crystalline form, which has profound implications for the drug's performance.

Conclusion: The Definitive Answer from a Single Crystal

For the absolute structural confirmation of DL-threo-3-phenylserine hydrate, single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that provides a direct, high-resolution visualization of the three-dimensional arrangement of atoms in the solid state, definitively confirming stereochemistry, molecular conformation, and the crucial role of water in the crystal lattice. While NMR and Mass Spectrometry are indispensable tools for confirming connectivity and molecular formula, they cannot provide the same level of structural detail and certainty. For researchers and drug development professionals, the investment in growing a suitable crystal and performing a crystallographic analysis yields an unambiguous and foundational piece of data that underpins all further chemical and biological investigations.

References

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • PMC. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • PMC. Microscale Methodology for Structure Elucidation of Natural Products.
  • Pediaa.Com. (2020, July 22). Difference Between NMR and X-Ray Crystallography.
  • Comparison of NMR and X-ray crystallography.
  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • PubChem. Dl-Threo-3-Phenylserine Hydrate.
  • Reddit. (2024, September 20). What is the MS technology that is most suitable for structural elucidation (through molecular fragmentation) and identification of unknown small organic molecules (about 200-1000 amu) ?.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Georganics. DL-threo-3-Phenylserine hydrate.
  • Protein Data Bank Japan. (2023, December 27). 1v72 - Crystal Structure of Phenylserine Aldolase from Pseudomonas Putida - Summary.
  • PubChem. DL-Phenylserine.
  • Manchester Organics. DL-threo-3-Phenylserine hydrate.
  • MedChemExpress. DL-3-Phenylserine hydrate.
  • MilliporeSigma. DL-3-Phenylserine 98.
  • PMC. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.
  • Scirp.org. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide.
  • PubChem. D-threo-3-phenylserine.
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • ResearchGate. X‐Ray Crystallography.
  • EMBL-EBI. L-threo-3-phenylserine (CHEBI:16795).

Sources

Comparative

Stereoselective Pharmacokinetics of Methylphenidate: A Comparative Analysis of d- and l-threo Enantiomers

As a chiral compound, methylphenidate (MPH) is traditionally administered as a racemic mixture of its d- and l-threo enantiomers to treat Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. However, the pharmacokinetic (...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral compound, methylphenidate (MPH) is traditionally administered as a racemic mixture of its d- and l-threo enantiomers to treat Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. However, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these two enantiomers are profoundly asymmetric. For drug development professionals and clinical researchers, understanding the stereoselective metabolism of MPH is critical for optimizing drug delivery systems, interpreting bioequivalence data, and developing next-generation stimulant formulations.

This guide provides an in-depth, objective comparison of the pharmacokinetic differences between d-threo-MPH and l-threo-MPH, grounded in enzymatic mechanisms and validated analytical methodologies.

The Mechanistic Basis of Stereoselective Clearance

The profound pharmacokinetic divergence between d-MPH and l-MPH following oral administration is primarily driven by presystemic (first-pass) metabolism in the liver and intestine[2].

Methylphenidate is rapidly de-esterified into the inactive metabolite ritalinic acid (RA). This hydrolysis is catalyzed predominantly by Human Carboxylesterase 1 (CES1A1) , an enzyme localized in the endoplasmic reticulum of hepatocytes[3]. The stereoselectivity arises from the conformational active-site preference of CES1A1, which exhibits an approximately 6-fold higher affinity for the l-enantiomer compared to the d-enantiomer[3].

Consequently, l-MPH undergoes rapid and extensive presystemic hydrolysis, acting almost as a sacrificial enantiomer, while d-MPH survives first-pass metabolism to enter the systemic circulation at significantly higher concentrations[1].

G Racemate dl-threo-Methylphenidate (Oral Administration) GutLiver Hepatic & Enteric First-Pass Metabolism Racemate->GutLiver CES1A1 Carboxylesterase 1 (CES1A1) GutLiver->CES1A1 d_MPH d-threo-MPH (Systemic Circulation) Bioavailability ~25% CES1A1->d_MPH Low Affinity (Slower Hydrolysis) l_MPH l-threo-MPH (Systemic Circulation) Bioavailability ~1% CES1A1->l_MPH High Affinity (6x Preference) d_RA d-Ritalinic Acid (Minor First-Pass) CES1A1->d_RA l_RA l-Ritalinic Acid (Major First-Pass) CES1A1->l_RA

Figure 1: Stereoselective first-pass metabolism of methylphenidate enantiomers by CES1A1.

Quantitative Pharmacokinetic Comparison

The enzymatic preference of CES1A1 translates directly into starkly contrasting systemic exposure metrics. While d-MPH binds specifically and reversibly to the dopamine transporter (DAT) and norepinephrine transporter (NET) to exert therapeutic effects, l-MPH exhibits non-specific binding and negligible clinical efficacy[4]. Therefore, the PK profile of d-MPH is the primary driver of clinical response.

Table 1: Comparative PK Parameters (Following Oral Racemate Administration)
Parameterd-threo-Methylphenidatel-threo-MethylphenidateMechanistic Causality
Oral Bioavailability ~22% - 25%~1% - 2%Extensive stereoselective de-esterification of l-MPH by hepatic CES1A1[5].
Plasma Cmax Ratio Dominant (>95% of total active)Trace (<5% of total active)High first-pass clearance prevents l-MPH from reaching systemic circulation in meaningful amounts.
Terminal Half-Life ( t1/2​ ) 2.5 - 3.5 hours~1 hourd-MPH requires less frequent dosing compared to drugs with shorter half-lives, though extended-release formulations are still required for all-day coverage[3].
Clearance Rate SlowerSignificantly FasterThe 6-fold higher affinity of CES1A1 for l-MPH drives rapid elimination[3].
Receptor Binding High affinity (DAT/NET)Non-specific, low affinityd-MPH is the pharmacologically active enantiomer responsible for therapeutic outcomes[4].

Formulation Impact: Oral vs. Transdermal Delivery

The pharmacokinetic disparity between d- and l-MPH is highly dependent on the route of administration. Because the stereoselectivity is driven by presystemic (first-pass) hepatic metabolism, bypassing the gastrointestinal tract fundamentally alters the enantiomeric ratio in the blood.

When methylphenidate is administered via a Methylphenidate Transdermal System (MTS) , the drug enters the systemic circulation directly, bypassing enteric and hepatic first-pass de-esterification[5].

  • Oral Administration: l-MPH concentrations are typically 1–2% of d-MPH concentrations[5].

  • Transdermal Administration: l-MPH concentrations rise to 40–50% of d-MPH concentrations[5].

This phenomenon is a crucial consideration for drug developers: novel non-oral delivery systems (e.g., transdermal, intranasal) of racemic MPH will result in significantly higher systemic exposure to the l-enantiomer compared to traditional oral pills.

Experimental Methodology: Enantiomer Quantification

To accurately assess the stereoselective pharmacokinetics of MPH, researchers cannot rely on standard reverse-phase chromatography, as enantiomers possess identical mass-to-charge ( m/z ) ratios and physicochemical properties in an achiral environment.

Below is a self-validating, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify d- and l-MPH in human plasma.

Protocol: Stereoselective LC-MS/MS Workflow

Rationale for Experimental Choices: The use of a deuterated internal standard ( d3​ -MPH) is mandatory in this protocol. Because matrix effects (ion suppression/enhancement) in the mass spectrometer electrospray ionization (ESI) source can fluctuate wildly between samples, the internal standard normalizes these variations, ensuring the quantitative output is trustworthy and self-validating.

Step 1: Sample Preparation (Protein Precipitation & Extraction)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution ( d3​ -dl-MPH, 50 ng/mL) to ensure accurate tracking of extraction recovery.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chiral Chromatographic Separation

  • Column: α1​ -acid glycoprotein (AGP) chiral stationary phase (e.g., Chiralpak AGP, 100 x 2.1 mm, 5 µm). Causality: The chiral selector proteins immobilized on the silica matrix interact asymmetrically with the d- and l-enantiomers, allowing the l-enantiomer to elute faster than the d-enantiomer.

  • Mobile Phase: 10 mM Ammonium acetate buffer (pH 6.0) / Isopropanol (95:5, v/v). Isocratic elution at 0.3 mL/min.

Step 3: Mass Spectrometry Detection (ESI-MS/MS) Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Target Analyte (MPH): Monitor the transition m/z 234.1 84.1.

  • Internal Standard ( d3​ -MPH): Monitor the transition m/z 237.1 84.1.

Step 4: Data Validation Calculate the peak area ratio of the enantiomer to the internal standard. Plot against a calibration curve generated using pure d-MPH and l-MPH reference standards. The distinct retention times on the chiral column combined with MRM specificity ensure absolute confidence in enantiomeric differentiation.

References

  • Pharmacokinetics and clinical effectiveness of methylphenidate Source: PubMed / NIH URL:[Link]

  • An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations Source: Taylor & Francis URL:[Link]

  • An evaluation of the pharmacokinetics of methylphenidate for the treatment of attention-deficit/ hyperactivity disorder Source: Taylor & Francis URL:[Link]

  • Evolution of stimulants to treat ADHD: transdermal methylphenidate Source: PMC - NIH URL:[Link]

  • Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Dl-Threo-3-Phenylserine Hydrate

As laboratory and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety that protects ourselves and our colleagues. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety that protects ourselves and our colleagues. This guide provides essential, field-tested safety and logistical information for handling Dl-Threo-3-Phenylserine Hydrate. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles, to build a framework of trust and reliability in your daily operations. We will move beyond a simple checklist to explain the causality behind each procedural choice, empowering you to make informed safety decisions.

Core Hazard Assessment: Understanding the Risks

Dl-Threo-3-Phenylserine Hydrate is a solid, often a crystalline powder, used in various research applications[1][2]. While some safety data sheets (SDS) classify it as non-hazardous under specific regulations, others provide a more cautious Globally Harmonized System (GHS) classification.[2][3] A conservative approach is paramount for laboratory safety. Therefore, this guide is based on the GHS warnings which identify the compound as a potential irritant.[1]

The primary risks associated with handling this compound in its solid form stem from its physical properties as a powder:

  • Skin Irritation (H315): Direct contact with the skin may cause irritation.[1]

  • Serious Eye Irritation (H319): The powder can cause significant irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of airborne dust may irritate the respiratory tract.[1]

Consequently, all handling procedures must be designed to mitigate these risks by preventing direct contact and avoiding the generation and inhalation of dust.[3][4]

Task-Specific Personal Protective Equipment (PPE) Protocols

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following protocols provide a clear, step-by-step methodology for common laboratory procedures involving Dl-Threo-3-Phenylserine Hydrate.

Data Presentation: PPE Requirements by Laboratory Task
Laboratory Task Minimum PPE Requirement Rationale & Key Considerations
Receiving & Storage • Safety Glasses• Nitrile Gloves• Lab CoatProtects against incidental exposure from a potentially compromised container during unpacking and inventory.
Weighing Solid Powder • Chemical Safety Goggles• Nitrile Gloves• Lab Coat• N95 Respirator (if outside hood)This task has the highest risk of generating airborne dust. Handling should occur in a chemical fume hood or a ventilated balance enclosure to contain particulates.[5] An N95 respirator provides necessary respiratory protection if engineering controls are absent.[6]
Preparing Solutions • Chemical Safety Goggles• Nitrile Gloves• Lab CoatThe primary risk shifts from dust inhalation to splashes. Safety goggles provide superior protection over safety glasses against splashes from all angles.[6][7]
Accidental Spill Cleanup • Chemical Safety Goggles• Nitrile Gloves (or heavier duty Butyl for solvent use)• Lab Coat• N95 RespiratorFull PPE is required to manage the uncontrolled release of the compound. Respiratory protection is crucial as cleanup activities can re-aerosolize the powder.[4]
Experimental Protocol 1: Weighing Solid Dl-Threo-3-Phenylserine Hydrate
  • Preparation: Ensure the work area, preferably a chemical fume hood or ventilated enclosure, is clean and uncluttered.

  • Don PPE: Correctly don your lab coat, safety goggles, and nitrile gloves. If a ventilated enclosure is not used, an N95 respirator is mandatory.[6]

  • Handling: Carefully open the main container. Use a clean spatula to transfer the desired amount of powder to a weigh boat or appropriate vessel.

  • Minimize Dust: Perform all transfers slowly and deliberately to minimize the creation of airborne dust.[3] Avoid pouring the powder from a height.

  • Closure: Securely close the main container.

  • Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly.[4]

Experimental Protocol 2: Accidental Spill Response
  • Secure the Area: Alert others in the vicinity. Restrict access to the spill area.

  • Don PPE: Before approaching the spill, don a lab coat, chemical safety goggles, and nitrile gloves. An N95 respirator is required.[4]

  • Containment: Gently cover the solid spill with damp paper towels to prevent dust from becoming airborne. Do not pour solvent directly onto the spill.

  • Cleanup: Carefully sweep the contained material into a dustpan or use a specialized laboratory vacuum with a HEPA filter. Place the collected material and any contaminated towels into a clearly labeled hazardous waste container.[6]

  • Decontamination: Wipe the spill area with an appropriate solvent or detergent solution, starting from the outside and working inward.

  • Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste according to institutional guidelines.[6][8]

PPE Selection Workflow and Management

The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow for assessing risks and choosing the correct equipment for the task at hand.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_decision 3. Decision & Action start Initiate Task task_type What is the task? (Weighing, Dissolving, etc.) start->task_type exposure_potential Assess Exposure Potential (Dust, Splash, Spill) task_type->exposure_potential eye Eye Protection exposure_potential->eye Always Required hand Hand Protection exposure_potential->hand Always Required body Body Protection exposure_potential->body Always Required resp Respiratory Protection exposure_potential->resp If Inhalation Risk goggles Chemical Goggles eye->goggles gloves Nitrile Gloves hand->gloves coat Lab Coat body->coat respirator N95 Respirator (If dust/aerosol risk) resp->respirator High Dust Potential No Engineering Controls no_resp Not Required (In Fume Hood) resp->no_resp Low Dust Potential or Fume Hood Used proceed Proceed with Task goggles->proceed gloves->proceed coat->proceed respirator->proceed no_resp->proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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